(3-Chloro-5-methylphenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMISYWXDRZVKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3-Chloro-5-methylphenyl)methanol from 3-chloro-5-methylbenzaldehyde
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Introduction
(3-Chloro-5-methylphenyl)methanol is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, featuring a substituted benzyl alcohol, makes it a versatile building block for introducing the 3-chloro-5-methylphenyl moiety into more complex molecules. This guide provides an in-depth exploration of the synthesis of this compound via the reduction of its corresponding aldehyde, 3-chloro-5-methylbenzaldehyde.
This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It will delve into the core principles of the reduction of aromatic aldehydes, with a focus on practical, field-proven methodologies. We will explore various synthetic strategies, emphasizing the causality behind experimental choices to ensure both scientific rigor and successful practical application.
Chemical Overview
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |
| Starting Material | 3-Chloro-5-methylbenzaldehyde | 103426-20-6 | C8H7ClO | 154.59 g/mol [1] |
| Product | This compound | 103426-21-7 | C8H9ClO | 156.61 g/mol |
Synthetic Strategies: The Reduction of an Aromatic Aldehyde
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, known as a reduction. This process involves the addition of a hydride (H⁻) to the carbonyl carbon of the aldehyde. Several reagents and methods are available for this purpose, each with its own advantages in terms of reactivity, selectivity, and operational simplicity.
Method 1: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones.[2][3] Its lower reactivity compared to other metal hydrides allows for the selective reduction of the aldehyde group in the presence of less reactive functional groups like esters or amides.[2][3][4]
The "Why": Causality in Reagent and Condition Selection
-
Reagent Choice (NaBH₄): The primary reason for selecting sodium borohydride is its chemoselectivity. It efficiently reduces aldehydes to primary alcohols without affecting many other functional groups.[2][3][4] This is particularly advantageous when dealing with multifunctional molecules where preserving other groups is crucial. Its relative stability in protic solvents like methanol or ethanol also simplifies the experimental setup.[2]
-
Solvent Choice (Methanol/Ethanol): Alcohols are common solvents for NaBH₄ reductions.[2] They serve to dissolve both the aldehyde and the borohydride, and the solvent's hydroxyl group can act as a proton source during the workup phase to protonate the intermediate alkoxide.[5]
-
Temperature Control: The reaction is typically conducted at room temperature or cooled to 0°C.[2] While the reduction of aldehydes with NaBH₄ is generally exothermic, maintaining a controlled temperature helps to prevent side reactions and ensures a cleaner product profile.
Reaction Mechanism
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride ion (H⁻) from the borohydride anion (BH₄⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 3-chloro-5-methylbenzaldehyde. This breaks the pi bond of the carbonyl group, forming a new carbon-hydrogen bond and an intermediate alkoxide.[4][6]
-
Protonation: In the workup step, a protic solvent (like water or alcohol added during the reaction or an acid added after) protonates the alkoxide oxygen, yielding the final product, this compound.[4][6]
Caption: Mechanism of Aldehyde Reduction by Sodium Borohydride.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-methylbenzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C to decompose any excess NaBH₄.[7] A weak acid like ammonium chloride solution can also be used, which is beneficial if other acid-sensitive functional groups are present.[3]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7] The crude this compound can be further purified by column chromatography on silica gel if necessary.
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LAH) is a much more powerful reducing agent than sodium borohydride.[8] It can reduce a wider range of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides.[8][9]
The "Why": Causality in Reagent and Condition Selection
-
Reagent Choice (LiAlH₄): LAH is chosen when a more potent reducing agent is required, for instance, if the substrate is less reactive or if other functional groups that are resistant to NaBH₄ also need to be reduced. For the specific reduction of an aldehyde, while LAH is effective, it is often considered overkill due to its high reactivity and the need for more stringent reaction conditions.[8]
-
Solvent Choice (Anhydrous Ether or THF): LiAlH₄ reacts violently with protic solvents like water and alcohols.[5] Therefore, the reaction must be carried out in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF).
-
Safety Precautions: Due to its high reactivity with water and air, LAH must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).[10][11]
Reaction Mechanism
The mechanism is analogous to the NaBH₄ reduction, involving a nucleophilic attack of a hydride ion on the carbonyl carbon.[12] However, the Al-H bond in LiAlH₄ is more polarized than the B-H bond in NaBH₄, making the hydride from LAH a stronger nucleophile.[12]
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (0.5-1.0 eq) in anhydrous diethyl ether or THF.
-
Substrate Addition: Dissolve 3-chloro-5-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the LAH suspension at 0°C with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser method): This is a critical step that must be performed with extreme caution. Cool the reaction mixture to 0°C and slowly add, in sequence:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to quench the excess LAH and precipitate the aluminum salts, making them easy to filter.
-
-
Isolation: Stir the resulting mixture until a white, granular precipitate forms. Filter the mixture through a pad of Celite and wash the filter cake with additional ether or THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired alcohol.
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation is a green and efficient method for the reduction of aldehydes.[13] This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
The "Why": Causality in Reagent and Condition Selection
-
Reagents (H₂ and Catalyst): This method avoids the use of metal hydride reagents and the subsequent aqueous work-up, which can be advantageous for large-scale synthesis. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[14]
-
Reaction Conditions: The reaction is typically carried out under a positive pressure of hydrogen in a suitable solvent. The choice of catalyst, solvent, pressure, and temperature can be optimized to achieve high yields and selectivity.
Reaction Mechanism
The aldehyde is adsorbed onto the surface of the metal catalyst, where the C=O double bond is weakened. Hydrogen molecules also adsorb onto the catalyst surface and are cleaved into hydrogen atoms. These hydrogen atoms are then transferred to the carbonyl carbon and oxygen, resulting in the formation of the alcohol.
Caption: Simplified Workflow of Catalytic Hydrogenation.
Detailed Experimental Protocol
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), add 3-chloro-5-methylbenzaldehyde (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add the catalyst (e.g., 5-10 mol% of 10% Pd/C).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir or shake the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the product.
Comparative Summary of Methods
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |
| Reactivity | Mild | Strong | Variable (depends on catalyst and conditions) |
| Selectivity | High (aldehydes/ketones) | Low (reduces many functional groups) | Good (can be tuned by catalyst choice) |
| Solvents | Protic (MeOH, EtOH) | Aprotic (Ether, THF) | Various (EtOH, EtOAc) |
| Safety | Relatively safe | Highly reactive with water/air, requires caution | Flammable H₂ gas under pressure |
| Work-up | Simple aqueous quench | Careful, multi-step quench | Filtration to remove catalyst |
| Scale-up | Suitable | More challenging due to safety | Well-suited for industrial scale |
Safety Considerations
-
3-Chloro-5-methylbenzaldehyde: This compound may cause skin and serious eye irritation, as well as respiratory irritation. It can also be harmful if swallowed.[1]
-
Sodium Borohydride: While relatively safe, it can react with acidic solutions to release flammable hydrogen gas.
-
Lithium Aluminum Hydride: This reagent is highly flammable and reacts violently with water.[10] It should be handled in a fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, should be worn.[11][15]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area with appropriate safety measures in place.
Conclusion
The synthesis of this compound from 3-chloro-5-methylbenzaldehyde is a straightforward reduction that can be accomplished by several reliable methods. The choice of method depends on the specific requirements of the synthesis, including the presence of other functional groups, the desired scale of the reaction, and the available laboratory equipment and safety infrastructure. For most laboratory-scale syntheses where selectivity is key, sodium borohydride offers a convenient and effective solution. For more demanding reductions or when a broader range of functional groups needs to be targeted, lithium aluminum hydride is a powerful option, albeit one that requires more stringent handling procedures. Catalytic hydrogenation stands out as an excellent choice for larger-scale, greener syntheses. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and execute the most appropriate synthetic route to obtain this compound.
References
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
- Sodium Borohydride - Common Organic Chemistry. (n.d.).
- Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013, March 7). Reddit.
- 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201. (n.d.). PubChem.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
- Lithium aluminum hydride - Safety Data Sheet. (n.d.).
- 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts.
- LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (n.d.). MDPI.
- The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. (n.d.).
- Hydrogenation Catalysts. (n.d.). TCI Chemicals.
- Lithium Aluminum Hydride. (n.d.). Princeton EHS.
- Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S.
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A Guide to the Predicted Spectral Characteristics of (3-Chloro-5-methylphenyl)methanol for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. This guide provides an in-depth theoretical exploration of the expected spectral data for (3-Chloro-5-methylphenyl)methanol (CAS No. 116069-80-8), a compound of interest for synthetic chemists and drug development professionals.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Ar-H (H2) | ~7.15 | Singlet (or very narrow triplet) | 1H |
| Ar-H (H4) | ~7.08 | Singlet (or very narrow triplet) | 1H |
| Ar-H (H6) | ~7.20 | Singlet (or very narrow triplet) | 1H |
| -CH₂OH | ~4.65 | Singlet | 2H |
| -OH | Variable (typically 1.5-3.0) | Broad Singlet | 1H |
| -CH₃ | ~2.30 | Singlet | 3H |
Causality Behind Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H2, H4, H6): The three protons on the aromatic ring are in distinct chemical environments. Their predicted chemical shifts are based on the additive effects of the electron-withdrawing chloro group and the electron-donating methyl and hydroxymethyl groups. The chloro group will deshield adjacent protons, while the methyl and hydroxymethyl groups will have a smaller shielding effect. The protons at positions 2, 4, and 6 are all meta to two other substituents, which will result in very small coupling constants, likely leading to the appearance of singlets or very narrowly split triplets.
-
Benzylic Methylene Protons (-CH₂OH): These protons are adjacent to both the aromatic ring and the hydroxyl group. Their chemical shift is expected to be around 4.65 ppm, which is a typical value for benzylic alcohols.[1][2] The signal is predicted to be a singlet as there are no adjacent protons to couple with, assuming no coupling to the hydroxyl proton which is often the case in the absence of special conditions.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring and are expected to resonate at approximately 2.30 ppm, a characteristic region for aryl methyl groups.[3] This signal will be a singlet as there are no vicinal protons.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the eight unique carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C-CH₂OH) | ~142 |
| C2 (Ar-CH) | ~126 |
| C3 (C-Cl) | ~135 |
| C4 (Ar-CH) | ~128 |
| C5 (C-CH₃) | ~139 |
| C6 (Ar-CH) | ~124 |
| -CH₂OH | ~65 |
| -CH₃ | ~21 |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chloro group (C3) is expected to be significantly deshielded, appearing around 135 ppm. The carbons bearing the methyl (C5) and hydroxymethyl (C1) groups will also be deshielded, with predicted shifts around 139 ppm and 142 ppm, respectively. The unsubstituted aromatic carbons (C2, C4, C6) will resonate at higher fields.
-
Benzylic Methylene Carbon (-CH₂OH): This carbon is attached to an oxygen atom, which causes a significant downfield shift to approximately 65 ppm.[2]
-
Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring is expected to have a chemical shift of around 21 ppm, which is typical for such groups.[4]
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, aromatic, and alkyl groups, as well as the carbon-chlorine bond.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Interpretation of Predicted IR Spectrum:
-
O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is the most characteristic feature of an alcohol and is due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3100 and 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed between 3000 and 2850 cm⁻¹.
-
C=C Stretches: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to several bands of medium to strong intensity in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1260-1000 cm⁻¹ range.
-
C-Cl Stretch: The carbon-chlorine stretching vibration will result in a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.
Predicted Mass Spectrum Data:
| m/z | Predicted Identity |
| 156/158 | Molecular Ion [M]⁺ |
| 139/141 | [M - OH]⁺ |
| 121 | [M - Cl]⁺ |
| 107 | [M - CH₂OH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Predicted Fragmentation Pathway:
The molecular ion peak is expected at m/z 156, with a smaller peak at m/z 158 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of (3-Chloro-5-methylphenyl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloro-5-methylphenyl)methanol is a substituted aromatic alcohol with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive insights based on its molecular structure, and detailed, field-proven methodologies for its experimental determination. By elucidating the interplay of molecular forces and providing practical experimental frameworks, this guide serves as an essential resource for scientists and researchers working with this and structurally related molecules.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
The solubility of a compound is a fundamental physical property that dictates its behavior in a liquid phase. In the realm of drug development and chemical synthesis, solubility is not merely a data point but a critical parameter that influences a multitude of processes, including:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the ability of the reactants to dissolve and interact in a solvent.
-
Purification and Crystallization: Selective solubility is the cornerstone of purification techniques like recrystallization, enabling the isolation of a desired compound from impurities.
-
Formulation and Bioavailability: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate and, consequently, its bioavailability.
This compound, with its specific combination of a polar hydroxyl group and a nonpolar substituted benzene ring, presents an interesting case study in solubility. This guide will dissect the factors governing its dissolution in a range of organic solvents.
Theoretical Framework: Predicting the Solubility of this compound
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires an examination of the specific intermolecular forces at play between the solute, this compound, and the solvent.
Molecular Structure Analysis
The molecular structure of this compound reveals key features that govern its solubility profile:
-
Polar Head: The primary alcohol group (-CH₂OH) is capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver of its solubility in polar, protic solvents.
-
Nonpolar Body: The substituted benzene ring, with its chloro and methyl substituents, constitutes the nonpolar, lipophilic portion of the molecule. This region will interact favorably with nonpolar solvents through van der Waals forces.
The balance between the hydrophilic hydroxyl group and the hydrophobic aromatic ring will ultimately determine the compound's solubility in a given solvent.
The Role of Intermolecular Forces
The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The thermodynamics of this process dictates the extent of solubility.
-
Hydrogen Bonding: The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents like alcohols (e.g., methanol, ethanol) and, to a lesser extent, with aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).[1][2][3] The ability of a solvent to engage in hydrogen bonding is a critical determinant of solubility for alcohols.[4]
-
Dipole-Dipole Interactions: The polar C-Cl and C-O bonds in the molecule create a net dipole moment, allowing for favorable interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): The aromatic ring and the methyl group contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents like hexane and toluene.
The interplay of these forces is visualized in the following diagram:
Caption: Intermolecular forces governing solubility.
Predictive Solubility in Common Organic Solvents
Based on the principles outlined above, we can predict the general solubility behavior of this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols (Polar, Protic) | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding between the solute's hydroxyl group and the solvent's hydroxyl group.[5] |
| Ketones (Polar, Aprotic) | Acetone, Methyl Ethyl Ketone | Good to Moderate | The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl group, and dipole-dipole interactions are favorable. |
| Esters (Polar, Aprotic) | Ethyl Acetate | Good to Moderate | Similar to ketones, the ester carbonyl can accept a hydrogen bond. |
| Ethers (Moderately Polar, Aprotic) | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a weak hydrogen bond acceptor. |
| Halogenated Solvents | Dichloromethane, Chloroform | Good | Favorable dipole-dipole interactions and the ability to dissolve both polar and nonpolar moieties. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Good | Van der Waals interactions between the aromatic rings of the solute and solvent are significant. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the hydroxyl group will limit solubility in highly nonpolar solvents. |
| Water (Polar, Protic) | Slightly Soluble | While the hydroxyl group can hydrogen bond with water, the large nonpolar aromatic ring will significantly limit solubility.[2] |
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section provides a detailed, step-by-step protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (analytical grade)
-
A range of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or water bath
-
Vortex mixer
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Experimental Workflow: Isothermal Equilibrium Method
This method is a robust and widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.
Caption: Isothermal equilibrium solubility determination workflow.
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent to create a calibration curve for the analytical method.
-
Sample Preparation:
-
Accurately weigh an excess amount of this compound into a tared vial.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the samples to shake for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sampling:
-
Stop the shaker and allow the vials to remain in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, tared vial.
-
-
Analysis:
-
Accurately weigh the filtered sample.
-
Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Self-Validating System: Ensuring Trustworthy Results
To ensure the integrity of the solubility data, the following cross-validation steps should be implemented:
-
Time to Equilibrium: Conduct a preliminary experiment where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Multiple Replicates: Prepare and analyze at least three replicate samples for each solvent to assess the precision of the measurement.
-
Approach to Equilibrium from Both Sides: For critical applications, solubility can be determined by approaching equilibrium from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then allowing it to cool and equilibrate at the target temperature). The results from both approaches should converge.
Conclusion: A Framework for Understanding and Application
The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. While theoretical predictions based on molecular structure provide valuable initial guidance, rigorous experimental determination is indispensable for obtaining accurate and actionable data. The methodologies and principles detailed in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently assess and utilize the solubility characteristics of this compound, thereby facilitating its successful application in synthesis, purification, and formulation.
References
- Kiran Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2399-2405 - International Journal of Pharmaceutical Sciences.
- This compound | C8H9ClO | BLD Pharm.
- Solubility of Organic Compounds. (2023, August 31).
- Benzyl Alcohol. PubChem.
- Ammonium pyrrolidinedithiocarbam
- 13.9: Physical Properties of Alcohols; Hydrogen Bonding. (2022, May 3). Chemistry LibreTexts.
- 5108-96-3 | CAS D
- The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. (2022, October 25). PMC - NIH.
- EXPERIMENT 1 DETERMIN
- Physical Properties of Alcohols and Phenols. (2026, January 6).
- 5.2 How Hydrogen-bonding Influences Properties.
- BENZYL ALCOHOL.
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- 2. CK12-Foundation [flexbooks.ck12.org]
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- 4. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manavchem.com [manavchem.com]
Sourcing and Qualification of (3-Chloro-5-methylphenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the sourcing, qualification, and analytical validation of (3-Chloro-5-methylphenyl)methanol (CAS No. 116069-80-8). The integrity of chemical starting materials is a cornerstone of reproducible and reliable research. This guide offers expert insights and field-proven methodologies to ensure the quality and consistency of this critical building block, thereby mitigating risks and accelerating research timelines.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a substituted aromatic alcohol that serves as a key intermediate in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—a hydroxylmethyl group, a chlorine atom, and a methyl group on the phenyl ring—offers multiple reaction sites for chemists to elaborate molecular structures. This versatility has made it a valuable precursor in various fields, most notably in the development of novel therapeutics.
Recent scientific literature highlights the use of structurally similar building blocks in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in the progression of various cancers.[1][2][3][4] The precise arrangement of substituents on the phenyl ring is often crucial for achieving the desired binding affinity and selectivity for such biological targets. Therefore, the procurement of high-purity, well-characterized this compound is not merely a logistical step but a critical determinant of research success.
Commercial Supplier Landscape: Identification and Initial Vetting
A multitude of chemical suppliers offer this compound. However, the quality, documentation, and consistency can vary significantly. The initial phase of procurement should involve identifying and vetting potential suppliers based on their reputation, quality management systems, and transparency of their product specifications.
Key Commercial Suppliers:
-
BLD Pharm: A prominent supplier with readily available product information, including GHS hazard classifications.[5]
-
AccelaChemBio: Another supplier offering this compound, often with purity specifications of ≥95%.[6]
It is imperative for researchers to directly contact suppliers to inquire about current stock, lead times, and the availability of lot-specific documentation.
Illustrative Supplier Comparison:
| Supplier | Purity Specification | Availability | Documentation |
| Supplier A (e.g., BLD Pharm) | Request from supplier | Typically in stock | GHS data available online[5] |
| Supplier B (e.g., AccelaChemBio) | ≥95%[6] | Inquire for stock status | CoA and SDS available upon request |
| Supplier C | Varies by lot | Inquire for stock status | CoA and SDS available upon request |
The Cornerstone of Quality: In-House Analytical Validation
While supplier-provided Certificates of Analysis (CoA) offer a baseline for quality, they should not be the sole determinant of material acceptance. A robust in-house validation program is essential to ensure that the material meets the specific requirements of the intended application. This "trust but verify" approach is a hallmark of good scientific practice and is critical in regulated environments.
Workflow for Incoming Material Qualification:
Caption: Workflow for the qualification of incoming this compound.
Identity Confirmation: Ensuring the Correct Molecular Structure
3.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the unambiguous confirmation of a molecule's structure.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: The expected spectrum for this compound would feature distinct signals corresponding to the aromatic protons, the benzylic CH₂ protons, and the methyl protons. The chemical shifts, splitting patterns, and integration values should be consistent with the assigned structure.
Purity Assessment: Quantifying the Target Compound
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.
Step-by-Step Protocol for HPLC Purity Analysis:
-
System and Mobile Phase: Utilize a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.
-
Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Injection and Detection: Inject a defined volume (e.g., 10 µL) and monitor the elution profile using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm).
-
Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all observed peaks.
Safe Handling and Storage: Protecting Personnel and Preserving Material Integrity
This compound, like many chlorinated organic compounds, requires careful handling and storage to ensure laboratory safety and maintain its chemical stability.
GHS Hazard Classification:
Based on supplier information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Safe Handling Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.
Storage Recommendations:
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8]
-
Incompatibilities: Store separately from strong oxidizing agents and other incompatible materials as detailed in the Safety Data Sheet (SDS).[8]
Conclusion: A Foundation for Reliable Research
The meticulous sourcing and rigorous in-house validation of this compound are indispensable for the success of research and development projects that rely on this key building block. By implementing the structured approach outlined in this guide, from supplier vetting to comprehensive analytical testing and safe handling, researchers can build a strong foundation of quality and reliability into their synthetic endeavors. This commitment to excellence at the outset is a critical investment in the generation of reproducible and impactful scientific outcomes.
References
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 116069-80-8|this compound|BLD Pharm [bldpharm.com]
- 6. 116069-80-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
An In-depth Technical Guide to the Safe Handling and Storage of (3-Chloro-5-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for professionals in research and development. It is not a substitute for a compound-specific Safety Data Sheet (SDS), institutional safety protocols, or the professional judgment of a qualified safety officer. Always consult the most current SDS for (3-Chloro-5-methylphenyl)methanol and your institution's environmental health and safety (EHS) office before commencing any work with this compound.
Section 1: Understanding the Compound: Identification and Physicochemical Profile
This compound, with CAS number 116069-80-8, is a substituted aromatic alcohol. Its structure, featuring a chlorinated and methylated phenyl ring attached to a methanol group, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the cornerstone of a robust safety protocol. The causality is clear: a comprehensive understanding of a chemical's nature allows for the anticipation of hazards and the implementation of targeted safety measures.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value | Source |
| CAS Number | 116069-80-8 | BLD Pharm[1] |
| Molecular Formula | C₈H₉ClO | BLD Pharm[1] |
| Molecular Weight | 156.61 g/mol | BLD Pharm[1] |
| Appearance | Data not available (likely a solid or liquid at room temperature) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Vapor Pressure | Data not available | |
| Solubility | Data not available (expected to have limited solubility in water and be soluble in organic solvents) |
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment is a self-validating system; it must be conducted before any new experimental protocol involving this compound is initiated. This involves a critical evaluation of the intrinsic hazards of the chemical and the specific manipulations to be performed.
GHS Classification and Hazard Statements
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral)[1]
-
H315: Causes skin irritation (Skin corrosion/irritation)[1]
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)[1]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
The signal word for this compound is "Warning" .[1]
Toxicological Profile: Understanding the "Why"
While specific toxicological data such as LD50 values for this compound are not available in the public domain, the hazard statements point to significant health risks. As a chlorinated aromatic compound, its toxicity can be inferred from related structures.
-
Oral Toxicity: The "harmful if swallowed" classification indicates that ingestion can lead to adverse health effects.
-
Skin and Eye Irritation: The chlorinated aromatic structure can lead to local inflammatory responses upon contact with skin and mucous membranes. Prolonged or repeated exposure may lead to dermatitis.
-
Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and shortness of breath.
Due to the presence of the chlorine atom, there is also a potential for the formation of toxic byproducts upon decomposition or in certain reactions.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. Engineering controls are the first and most effective line of defense, supplemented by appropriate PPE.
Engineering Controls: The Primary Barrier
All manipulations of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood. The fume hood provides critical protection by exhausting potentially harmful vapors and particulates away from the user. The face velocity of the fume hood should be verified to be within the institutionally approved range (typically 80-120 feet per minute) before work begins.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when handling the material under pressure or at elevated temperatures.
-
Skin Protection:
-
Gloves: Nitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals.[2] However, for prolonged contact or when handling larger quantities of this compound, it is crucial to consult a glove manufacturer's chemical resistance guide. Given that nitrile gloves can have poor resistance to some aromatic and halogenated hydrocarbons, double-gloving or the use of more resistant gloves (e.g., Viton® or laminate gloves) should be considered.[3] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Protective Clothing: Full-length pants and closed-toe shoes are required.
-
The following diagram illustrates the logical workflow for selecting appropriate PPE.
Section 4: Safe Handling and Experimental Protocols
Adherence to standard operating procedures is critical to mitigating the risks associated with this compound.
General Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not eat, drink, or smoke in laboratory areas.
-
Work in a Ventilated Area: As stated previously, a chemical fume hood is essential for most operations.
-
Grounding: If transferring large quantities of the material, which may be a flammable solid or have a low flash point if a liquid, take precautionary measures against static discharge.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.
Step-by-Step Protocol: Weighing and Preparing a Solution
This protocol is designed as a self-validating system, with checks and balances to ensure safety at each step.
-
Preparation:
-
Don all required PPE as determined by your risk assessment.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (e.g., analytical balance, weigh paper, spatula, volumetric flask, solvent, labels).
-
Place a waste bag or container within the fume hood for disposal of contaminated items.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper.
-
Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid creating dust.
-
If any material is spilled, clean it up immediately following the spill cleanup procedure outlined in Section 5.
-
-
Solution Preparation:
-
Carefully transfer the weighed compound into the volumetric flask.
-
Add a small amount of the desired solvent to dissolve the compound.
-
Once dissolved, dilute to the final volume with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
-
Labeling and Storage:
-
Immediately label the flask with the chemical name, concentration, date, and your initials.
-
Store the solution in a compatible container in a designated and properly labeled storage area.
-
-
Cleanup:
-
Dispose of the contaminated weigh paper and any other disposable items in the designated hazardous waste container within the fume hood.
-
Decontaminate the spatula and any non-disposable equipment.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Section 5: Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of an emergency is crucial.
Spill Cleanup
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[3]
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
The following flowchart outlines the decision-making process in the event of a spill.
Section 6: Storage and Waste Disposal
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents. Store in a designated cabinet for toxic and hazardous materials.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. As a halogenated organic compound, it may fall under specific EPA waste codes. The F-list of hazardous wastes includes spent halogenated solvents (e.g., F001, F002).[5] Additionally, specific K-list codes apply to wastes from certain industrial processes, such as K015 for still bottoms from the distillation of benzyl chloride and K022 for distillation bottom tars from the production of phenol/acetone from cumene.[6] While these may not directly apply to research waste, they highlight the regulatory scrutiny of chlorinated organic waste.
Consult your institution's EHS office for specific guidance on waste container labeling and pickup procedures. Never dispose of this chemical down the drain or in the regular trash.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Methanol. [Link]
-
OSHA. OSHA Glove Selection Chart. [Link]
-
SOSCleanroom. Nitrile Gloves and Their Chemical Resistance. [Link]
-
RCRAInfo - EPA. Waste Code. [Link]
Sources
An In-depth Technical Guide to (3-Chloro-5-methylphenyl)methanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of (3-Chloro-5-methylphenyl)methanol, a substituted aromatic alcohol with potential applications as a key intermediate in organic synthesis and drug discovery. While specific experimental data for this compound is not extensively documented in readily available literature, this document consolidates fundamental information and provides expert insights into its synthesis, characterization, and potential utility based on established chemical principles and data from analogous structures.
Core Molecular and Physical Properties
This compound is a halogenated and alkyl-substituted benzyl alcohol. Its structure, featuring a chlorine atom and a methyl group on the aromatic ring, offers a unique combination of steric and electronic properties that can be exploited in the design of novel molecules.
Molecular Structure and Identifiers
The structural and identifying information for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| CAS Number | 116069-80-8 | [1] |
| SMILES | OCc1cc(C)cc(Cl)c1 | [1] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Atom nodes C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; C_Me [label="CH3", pos="-1.73,-1!"]; C_CH2OH [label="CH2OH", pos="1.73,1!"]; Cl [label="Cl", pos="1.73,-1!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C3 -- C_Me; C5 -- Cl; C6 -- C_CH2OH; }
Caption: 2D representation of this compound.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a highly plausible and efficient route involves the reduction of a suitable carbonyl precursor.
Proposed Synthetic Pathway
The most direct synthetic route would be the reduction of 3-chloro-5-methylbenzaldehyde. This transformation is a standard procedure in organic synthesis and can be achieved with high yield using a variety of reducing agents.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Representative)
The following is a representative protocol for the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol. This procedure should be adaptable for the synthesis of this compound with minor modifications and optimization.
Materials:
-
3-Chloro-5-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-chloro-5-methylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
-
Column Chromatography: For oily products or to achieve high purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.
Characterization
The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the methyl protons. The aromatic protons will likely appear as multiplets in the range of 7.0-7.3 ppm. The benzylic CH₂ signal should be a singlet around 4.6 ppm, and the methyl singlet is expected around 2.3 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which will be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The aromatic carbons will resonate in the region of 125-145 ppm. The benzylic carbon (CH₂OH) should appear around 64 ppm, and the methyl carbon around 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following key absorptions:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.[2]
-
C-H stretching vibrations of the aromatic ring and the methyl/methylene groups just below and above 3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-O stretching band around 1050 cm⁻¹.[2]
-
A C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 156, with a characteristic M+2 peak at m/z 158 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the formation of a stable benzylic cation.
Reactivity and Potential Applications
This compound is a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Key Reactions
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (3-chloro-5-methylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid (3-chloro-5-methylbenzoic acid) with stronger oxidants such as potassium permanganate or chromic acid.
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.
-
Halogenation: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).
Role in Drug Discovery and Development
Substituted benzyl alcohols are common structural motifs in a wide range of biologically active compounds. The presence of a chlorine atom and a methyl group on the aromatic ring of this compound can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The chlorine atom can enhance metabolic stability and binding affinity through halogen bonding, while the methyl group can modulate lipophilicity and steric interactions with the target protein.
This compound could serve as a key starting material for the synthesis of:
-
Novel enzyme inhibitors
-
Receptor agonists or antagonists
-
Antimicrobial and antifungal agents
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
Based on available data, the compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities for pharmaceutical and other applications. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles. Further research into the specific properties and applications of this compound is warranted and will undoubtedly expand its utility in the field of organic synthesis.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14854, 3-Chloro-5-methylphenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734835, 3-Chloro-5-fluorobenzyl alcohol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol. [Link]
-
NIST. Methyl Alcohol. In NIST Chemistry WebBook. [Link]
-
PubChemLite. (3-chloro-5-nitrophenyl)methanol (C7H6ClNO3). [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
SpectraBase. (3-Methoxy-5-methylphenyl)methanol - Optional[MS (GC)]. [Link]
-
Wikipedia. Buckminsterfullerene. [Link]
-
Wikipedia. Triphenylmethanol. [Link]
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- 2. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
The Versatile Role of (3-Chloro-5-methylphenyl)methanol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Valuable Building Block for Complex Molecules
(3-Chloro-5-methylphenyl)methanol is a substituted benzyl alcohol that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the aromatic ring, offers chemists a versatile scaffold for constructing pharmaceutical lead compounds, agrochemicals, and materials with tailored properties. The presence of the chlorine atom provides a site for cross-coupling reactions and influences the electronic properties of the benzene ring, while the methyl group can modulate lipophilicity and steric interactions. The primary alcohol functionality is a key reactive handle, allowing for its conversion into aldehydes, ethers, esters, and other functional groups, making it a valuable starting material in multi-step synthetic sequences.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols for its key transformations but also the scientific rationale behind the experimental choices.
Physicochemical Properties and Safety Information
A clear understanding of the physical and chemical properties of a starting material is paramount for its effective and safe use in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 116069-80-8 | [1] |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. |
Safety Profile: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations and Protocols
The utility of this compound as a synthetic building block stems from the reactivity of its benzylic alcohol functional group. The following sections detail the protocols for its most common and impactful transformations.
Oxidation to 3-Chloro-5-methylbenzaldehyde
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. 3-Chloro-5-methylbenzaldehyde is a key derivative of this compound, as the aldehyde functionality opens up a vast landscape of subsequent chemical transformations, including the synthesis of imines, Schiff bases, and various heterocyclic systems of medicinal interest.[2][3]
Several methods exist for the oxidation of benzyl alcohols. For a substrate like this compound, it is crucial to choose a method that is mild enough to avoid over-oxidation to the carboxylic acid and is tolerant of the chloro and methyl substituents. Pyridinium chlorochromate (PCC) is a widely used and reliable reagent for this transformation, offering good yields and clean reactions under relatively mild conditions.
Sources
Application Notes & Protocols: (3-Chloro-5-methylphenyl)methanol as a Versatile Intermediate in Agrochemical Synthesis
These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of (3-Chloro-5-methylphenyl)methanol. This document outlines its application as a pivotal intermediate in the synthesis of novel potential fungicides, detailing the underlying chemical principles, step-by-step protocols, and the rationale behind the methodological choices.
Introduction: Strategic Importance of the 3-Chloro-5-methylphenyl Moiety
The development of new agrochemicals is a cornerstone of modern agriculture, aimed at enhancing crop yields and quality by mitigating the impact of pests and diseases. Within the vast landscape of organic synthesis, the selection of appropriate starting materials and intermediates is critical. This compound is an emerging building block of significant interest. Its substituted phenyl ring, featuring both a chloro and a methyl group, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity and physicochemical properties of the final agrochemical product.
The chloro substituent can enhance the lipophilicity of the molecule, potentially improving its penetration through biological membranes, while also influencing its metabolic stability. The methyl group can provide a steric hindrance that may contribute to selective binding to the target enzyme or receptor. This guide will focus on a key application: the use of this compound as a precursor for the synthesis of a hypothetical triazole-based fungicide, a class of agrochemicals known for their broad-spectrum activity.
Core Synthetic Strategy: From Alcohol to Active Ingredient
The primary synthetic utility of this compound lies in its conversion to a more reactive electrophilic intermediate, namely 3-chloro-5-methylbenzyl chloride. The benzylic alcohol functionality is readily transformed into a good leaving group (in this case, chloride), creating a reactive site for nucleophilic substitution. This two-step strategy is a common and efficient approach in agrochemical synthesis.
The overall workflow can be visualized as follows:
Caption: A two-step synthetic workflow from the starting alcohol to a potential fungicide.
Detailed Protocols and Methodologies
Part 1: Synthesis of 3-Chloro-5-methylbenzyl chloride (Intermediate)
Rationale: The conversion of the benzylic alcohol to a benzyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation due to its high reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the product. The reaction proceeds via a chlorosulfite ester intermediate, followed by an internal nucleophilic attack by the chloride ion (SNi mechanism), often with the assistance of a small amount of a tertiary amine or DMF as a catalyst.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases), and a dropping funnel, add this compound (15.6 g, 0.1 mol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir until the starting material is completely dissolved.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add thionyl chloride (13.1 g, 0.11 mol, 1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into 100 mL of ice-cold water to quench the excess thionyl chloride. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thionyl Chloride (SOCl₂) |
| Stoichiometry | 1.1 equivalents |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Expected Yield | >90% |
Part 2: Synthesis of a Hypothetical Fungicide: 1-((3-Chloro-5-methylphenyl)methyl)-1H-1,2,4-triazole
Rationale: This step involves a classic nucleophilic substitution reaction (SN2). The nitrogen atom of the 1,2,4-triazole acts as the nucleophile, attacking the electrophilic benzylic carbon of the 3-chloro-5-methylbenzyl chloride and displacing the chloride leaving group. A weak base, such as potassium carbonate, is used to deprotonate the triazole, thereby increasing its nucleophilicity, and to neutralize the HCl formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-1,2,4-triazole (6.9 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).
-
Solvent and Reagent Addition: Add 50 mL of acetonitrile to the flask, followed by the addition of 3-chloro-5-methylbenzyl chloride (17.5 g, 0.1 mol) synthesized in the previous step.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Mechanistic Insight
Understanding the reaction mechanism is key to optimizing the synthesis and troubleshooting potential issues.
Caption: The SN2 mechanism for the coupling of the intermediate with the triazole nucleophile.
The reaction proceeds via a single concerted step where the bond formation between the triazole nitrogen and the benzylic carbon occurs simultaneously with the breaking of the carbon-chlorine bond. This mechanism leads to an inversion of stereochemistry if the benzylic carbon were chiral.
Conclusion
This compound serves as a highly effective and versatile starting material in the multi-step synthesis of potential agrochemicals. The protocols detailed herein provide a robust and scalable pathway for the synthesis of a hypothetical triazole-based fungicide. The rationale behind the choice of reagents and reaction conditions is grounded in well-established principles of organic chemistry, ensuring a high degree of confidence in the successful implementation of these methods in a research and development setting. Further derivatization and biological screening of the synthesized compounds could lead to the discovery of new and effective crop protection agents.
References
At present, specific literature detailing the synthesis of a named agrochemical directly from this compound is not widely available in public-domain journals, likely due to the proprietary nature of agrochemical research. The protocols and strategies outlined above are based on established, fundamental organic synthesis reactions for which general references are provided.
Application Notes and Protocols: Catalytic Reactions Involving (3-Chloro-5-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of (3-Chloro-5-methylphenyl)methanol in Modern Synthesis
This compound is a substituted benzyl alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its trifunctional nature—comprising a reactive benzylic alcohol, a sterically accessible aryl chloride, and a methyl group—offers multiple handles for diverse chemical transformations. This guide provides an in-depth exploration of key catalytic reactions involving this substrate, moving beyond simple procedural lists to explain the causality behind experimental design. The protocols herein are designed to be robust and self-validating, grounded in established catalytic principles.
Section 1: Catalytic Aerobic Oxidation to 3-Chloro-5-methylbenzaldehyde
The selective oxidation of benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. 3-Chloro-5-methylbenzaldehyde is a key intermediate for the synthesis of various biologically active molecules. Traditional oxidation methods often rely on stoichiometric, and often toxic, heavy metal oxidants. Modern catalytic approaches, particularly those utilizing molecular oxygen or air as the terminal oxidant, offer a greener and more efficient alternative.[1][2]
Mechanistic Insight: The TEMPO/Co-catalyst System
One of the most effective methods for the aerobic oxidation of benzylic alcohols is the use of a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical catalyst in conjunction with a transition metal co-catalyst.[3][4][5][6][7] The catalytic cycle, in essence, involves the oxidation of the alcohol by the oxoammonium ion, the active form of TEMPO. The reduced TEMPO is then re-oxidized by the transition metal co-catalyst, which, in turn, is re-oxidized by molecular oxygen. This synergistic system allows for high turnover numbers and excellent selectivity for the aldehyde, minimizing over-oxidation to the carboxylic acid.[6]
The choice of a cobalt-based co-catalyst, for instance, is predicated on its favorable redox potential and its ability to efficiently activate molecular oxygen.[8] The presence of a nitrogen-based ligand can further enhance the catalytic activity.
Caption: Catalytic cycle for TEMPO-mediated aerobic oxidation of alcohols.
Protocol: Aerobic Oxidation of this compound
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidinyloxy)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Potassium carbonate (K₂CO₃)[8]
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Condenser
-
Oxygen balloon or air pump
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (10 mmol, 1.73 g).
-
Add acetonitrile (40 mL) to dissolve the starting material.
-
Add TEMPO (0.1 mmol, 15.6 mg, 1 mol%).
-
Add Co(OAc)₂·4H₂O (0.2 mmol, 49.8 mg, 2 mol%).
-
Add K₂CO₃ (1 mmol, 138 mg) as a base.[8]
-
Fit the condenser and attach an oxygen balloon or connect to an air pump with a needle through a septum.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Chloro-5-methylbenzaldehyde.
Self-Validation Checklist:
-
TLC Analysis: A new spot corresponding to the more nonpolar aldehyde product should appear, and the starting alcohol spot should diminish.
-
GC-MS Analysis: The product peak should have the correct mass-to-charge ratio for 3-Chloro-5-methylbenzaldehyde.
-
¹H NMR Spectroscopy: The disappearance of the benzylic CH₂OH signal (around 4.6 ppm) and the appearance of the aldehydic CHO signal (around 9.9 ppm) confirms the transformation.
| Parameter | Recommended Value | Rationale |
| Catalyst Loading (TEMPO) | 1 mol% | Sufficient for high turnover without side reactions. |
| Co-catalyst Loading | 2 mol% | Ensures efficient re-oxidation of TEMPO. |
| Solvent | Acetonitrile | Good solubility for reactants and catalyst system.[6] |
| Temperature | 60 °C | Provides adequate thermal energy for catalyst turnover. |
| Oxidant | O₂ (balloon) or Air | Green and readily available terminal oxidant.[6] |
Section 2: Catalytic Dehydrative Etherification
The synthesis of ethers from benzylic alcohols is a fundamental transformation. Catalytic dehydrative etherification offers an atom-economical route, producing water as the only byproduct.[9] This is a significant improvement over classical methods like the Williamson ether synthesis, which generates salt waste.[10]
Mechanistic Insight: Iron-Catalyzed Etherification
Iron chlorides (FeCl₂ or FeCl₃) are inexpensive, low-toxicity, and effective catalysts for the etherification of benzylic alcohols.[9][11] The Lewis acidic iron catalyst activates the hydroxyl group of the benzylic alcohol, facilitating its departure as a water molecule and forming a stabilized benzylic carbocation intermediate. This intermediate is then trapped by another alcohol molecule (either another molecule of this compound for symmetrical etherification or a different alcohol for unsymmetrical etherification) to form the corresponding ether.[9][11]
Caption: Workflow for iron-catalyzed dehydrative etherification.
Protocol: Synthesis of an Unsymmetrical Ether
Materials:
-
This compound
-
Ethanol (or other primary/secondary alcohol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Propylene carbonate (green solvent)[11]
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (5 mmol, 0.86 g) in propylene carbonate (10 mL).
-
Add the second alcohol in excess (e.g., ethanol, 25 mmol, 1.46 mL).
-
Add FeCl₃·6H₂O (0.25 mmol, 67.6 mg, 5 mol%).[11]
-
Equip the flask with a condenser and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC until the starting benzylic alcohol is consumed (typically 8-12 hours).
-
Cool the reaction mixture and dilute with diethyl ether (30 mL).
-
Wash the organic layer with water (3 x 20 mL) to remove the propylene carbonate and iron catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired ether.
Self-Validation Checklist:
-
¹H NMR Spectroscopy: Look for the disappearance of the alcohol OH proton and the appearance of new signals corresponding to the second alcohol moiety (e.g., the ethyl group in the case of ethanol). The benzylic CH₂ signal will also shift.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the unsymmetrical ether product.
| Parameter | Recommended Value | Rationale |
| Catalyst | FeCl₃·6H₂O | Inexpensive, low-toxicity, and effective Lewis acid.[9][11] |
| Catalyst Loading | 5 mol% | A common loading for efficient catalysis.[11] |
| Solvent | Propylene Carbonate | A green, recyclable solvent suitable for this reaction.[11] |
| Temperature | 100 °C | Facilitates the dehydration step. |
| Reactant Ratio | Excess of second alcohol | Drives the equilibrium towards the unsymmetrical ether product. |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[12][13] While aryl halides are the conventional electrophiles, the benzylic C-O bond of this compound can also be activated for cross-coupling, providing a direct route to valuable products.[14]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[15][16] By activating the benzylic alcohol, it's possible to directly couple it with boronic acids, bypassing the need to first convert the alcohol to a halide.[14]
3.1.1. Mechanistic Rationale
The catalytic cycle typically involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the activated C-O bond of the benzylic alcohol.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling of a benzylic alcohol.
3.1.2. Protocol: Direct Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[14]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 mmol, 173 mg).
-
Add the arylboronic acid (1.2 mmol).
-
Add K₂CO₃ (2 mmol, 276 mg).
-
Add Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%).[17]
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the diarylmethane product.
| Parameter | Recommended Value | Rationale |
| Catalyst | Pd(PPh₃)₄ | Effective for C-O bond activation in benzylic alcohols.[14] |
| Catalyst Loading | 4-5 mol% | A common range for challenging coupling reactions.[17] |
| Base | K₂CO₃ | Essential for the transmetalation step.[17] |
| Solvent | 1,4-Dioxane | A common high-boiling solvent for cross-coupling. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine.[18][19][20][21] While the aryl chloride on this compound is a potential reaction site, this section will focus on the amination at the aryl chloride position, a more conventional application of this reaction.
3.2.1. Mechanistic Rationale
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling.[19][21] The key steps are the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[19][21]
3.2.2. Protocol: Amination of the Aryl Chloride
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd).
-
Add Xantphos (0.048 mmol, 27.8 mg, 4.8 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1 mmol, 173 mg).
-
Add the amine (1.2 mmol).
-
Add NaOtBu (1.4 mmol, 134.5 mg).
-
Seal the flask and heat to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Self-Validation Checklist:
-
LC-MS Analysis: The product should show the expected molecular ion peak for the aminated product.
-
¹H and ¹³C NMR Spectroscopy: Analysis should confirm the presence of the amine moiety and the corresponding shifts in the aromatic region of the spectrum.
Conclusion
This compound is a highly adaptable substrate for a range of modern catalytic transformations. By understanding the underlying mechanistic principles of aerobic oxidation, dehydrative etherification, and palladium-catalyzed cross-coupling, researchers can effectively leverage this building block in the synthesis of complex molecules. The protocols provided herein serve as a robust starting point for further optimization and application in drug discovery and materials science.
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Transition-Metal-Free: A Highly Efficient Catalytic Aerobic Alcohol Oxidation Process. - SciSpace. Available at: [Link]
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. MDPI. Available at: [Link]
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TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications (RSC Publishing). Available at: [Link]
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Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Available at: [Link]
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Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. PMC - NIH. Available at: [Link]
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TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalysed coupling reactions of 3 and 5 with... ResearchGate. Available at: [Link]
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Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC - NIH. Available at: [Link]
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC - NIH. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Correlating Catalytic Methanol Oxidation with the Structure and Oxidation State of Size-Selected Pt Nanoparticles. - SciSpace. Available at: [Link]
-
Catalytic Vapour Phase Oxidation of Methanol to Formaldehyde using MnO2-MoO3 and V2O5 Catalysts. International Journal of Engineering Research & Technology. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
-
Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. Chemical Communications (RSC Publishing). Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Request PDF - ResearchGate. Available at: [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation. Available at: [Link]
-
Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. MDPI. Available at: [Link]
-
2,3,5-Trimethylphenol oxidation over Co-based solid catalysts. CONICET. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Highly efficient aerobic oxidation of benzyl alcohol to benzaldehyde over Mn-Ni-O catalysts. Available at: [Link]
-
Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification. j-stage. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Intermolecular etherification of benzyl alcohols with alkanols,... ResearchGate. Available at: [Link]
-
Proposed mechanism for the aerobic oxidation of benzyl alcohol over... ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Metal-free catalytic oxidation of benzylic alcohols for benzaldehyde. RSC Publishing. Available at: [Link]
-
Buckminsterfullerene. Wikipedia. Available at: [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]
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Application Note: Selective Oxidation of (3-Chloro-5-methylphenyl)methanol to 3-Chloro-5-methylbenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Their reactivity makes them versatile building blocks for constructing more complex molecular architectures. Specifically, 3-chloro-5-methylbenzaldehyde is a valuable precursor for various target molecules where this particular substitution pattern is required for biological activity or as a key structural motif. The selective oxidation of the corresponding benzylic alcohol, (3-Chloro-5-methylphenyl)methanol, to the aldehyde is a critical transformation that necessitates a high degree of chemoselectivity to prevent over-oxidation to the carboxylic acid.
This application note provides a detailed protocol for the efficient and selective oxidation of this compound to 3-chloro-5-methylbenzaldehyde. We will focus on the Swern oxidation, a robust and widely adopted method known for its mild reaction conditions and excellent functional group tolerance, making it an ideal choice for this transformation.[1][2] The rationale behind the procedural steps and the underlying mechanism will be discussed to provide a comprehensive understanding of the process.
Choosing the Right Oxidation Method: The Rationale for Swern Oxidation
Several methods exist for the oxidation of primary alcohols to aldehydes, including those based on chromium reagents (e.g., PCC) and hypervalent iodine compounds (e.g., Dess-Martin periodinane).[3][4] While effective, chromium-based oxidants pose significant toxicity and disposal challenges.[5] The Dess-Martin periodinane (DMP) oxidation offers a milder alternative, often conducted at room temperature.
However, the Swern oxidation presents a compelling combination of advantages for this specific application:
-
High Selectivity: It is highly selective for the oxidation of primary alcohols to aldehydes, with minimal risk of over-oxidation to the corresponding carboxylic acid.[2][5]
-
Mild Conditions: The reaction is performed at very low temperatures (-78 °C), which is beneficial for preserving other sensitive functional groups within the molecule.
-
Metal-Free: It avoids the use of toxic heavy metals, making it a more environmentally benign option compared to chromium-based oxidations.[2][5]
-
Readily Available Reagents: The reagents—dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base like triethylamine—are common and relatively inexpensive laboratory chemicals.[1]
The primary drawbacks are the requirement for cryogenic temperatures and the production of the malodorous byproduct dimethyl sulfide. Proper experimental setup in a well-ventilated fume hood effectively mitigates these concerns.
Reaction Mechanism: The Swern Oxidation Pathway
The Swern oxidation proceeds through a series of well-defined steps:
-
Activation of DMSO: At low temperature, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form a highly electrophilic intermediate, the chloro(dimethyl)sulfonium chloride, with the evolution of carbon monoxide and carbon dioxide gases.[1]
-
Formation of the Alkoxysulfonium Salt: The alcohol, this compound, then attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion to form an alkoxysulfonium salt.[1]
-
Ylide Formation and Elimination: A hindered base, typically triethylamine, is added to deprotonate the carbon adjacent to the sulfur atom, forming a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state, yielding the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][2]
Experimental Workflow
The following diagram illustrates the overall workflow for the Swern oxidation of this compound.
Caption: Experimental workflow for the Swern oxidation.
Detailed Protocol
Materials and Reagents:
| Compound | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 156.61 | 10.0 | 1.57 g |
| Oxalyl Chloride | 126.93 | 12.0 | 1.05 mL |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 24.0 | 1.70 mL |
| Triethylamine | 101.19 | 50.0 | 6.96 mL |
| Dichloromethane (DCM), anhydrous | - | - | ~100 mL |
| Saturated Aqueous Ammonium Chloride | - | - | ~50 mL |
| Brine | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
| Silica Gel for Column Chromatography | - | - | As needed |
| Eluent for Chromatography (e.g., Hexanes/Ethyl Acetate) | - | - | As needed |
Equipment:
-
Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Two addition funnels.
-
Dry ice/acetone bath.
-
Standard glassware for work-up and purification.
-
Rotary evaporator.
Procedure:
-
Setup: Assemble the three-necked flask under a nitrogen atmosphere and ensure all glassware is thoroughly dried. Add anhydrous dichloromethane (50 mL) and dimethyl sulfoxide (1.70 mL, 24.0 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Addition: In a separate, dry flask, prepare a solution of oxalyl chloride (1.05 mL, 12.0 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred DMSO solution over 15 minutes, ensuring the internal temperature does not exceed -60 °C. Vigorous gas evolution (CO and CO₂) will be observed.
-
Alcohol Addition: After the addition is complete, stir the mixture for an additional 15 minutes at -78 °C. Prepare a solution of this compound (1.57 g, 10.0 mmol) in anhydrous dichloromethane (15 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.
-
Reaction: Stir the resulting mixture for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (6.96 mL, 50.0 mmol) dropwise to the reaction mixture over 10 minutes. A thick white precipitate of triethylammonium chloride will form.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford pure 3-chloro-5-methylbenzaldehyde.
Expected Product:
-
Product: 3-chloro-5-methylbenzaldehyde
-
Molecular Weight: 154.59 g/mol
-
Appearance: Typically a solid or oil.
-
Expected Yield: >85%
Safety and Handling Precautions
-
Oxalyl chloride is toxic and corrosive. It reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction generates carbon monoxide , a toxic gas.[1] Ensure the reaction is performed in a well-ventilated fume hood.
-
Dimethyl sulfide is a volatile byproduct with a strong, unpleasant odor.[1][2] All manipulations and the work-up should be conducted in a fume hood.
-
The reaction is performed at cryogenic temperatures . Use appropriate insulated gloves when handling the dry ice/acetone bath.
Conclusion
The Swern oxidation provides a reliable and high-yielding method for the selective conversion of this compound to 3-chloro-5-methylbenzaldehyde. The mild, metal-free conditions and high chemoselectivity make it a superior choice over many classical oxidation reagents, particularly for substrates with sensitive functional groups. Careful control of the reaction temperature and adherence to the safety precautions outlined are essential for a successful and safe execution of this protocol.
References
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]
-
Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]
-
Royal Society of Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]
-
PubChem. 3-Chloro-5-methylbenzaldehyde. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation (PDF). [Link]
-
YouTube. Dess-Martin-Periodinane oxidation. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]
Sources
Application Notes and Protocols: (3-Chloro-5-methylphenyl)methanol in the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzyl alcohols are a critical class of synthons in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This document provides a detailed guide on the application of (3-Chloro-5-methylphenyl)methanol as a starting material for the synthesis of potential anticancer compounds. We delve into the rationale behind its selection, outlining key synthetic transformations such as etherification and coupling reactions. Furthermore, we provide robust, step-by-step protocols for synthesis, purification, and characterization, alongside methodologies for in vitro evaluation of cytotoxic activity. This guide is intended to equip researchers with the foundational knowledge and practical insights required to explore this promising area of oncology drug discovery.
Introduction: The Rationale for this compound in Anticancer Drug Design
The search for novel anticancer agents is a paramount objective in modern medicinal chemistry. A key strategy involves the design and synthesis of small molecules that can modulate the activity of cellular pathways implicated in cancer progression. Kinases, for instance, are enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of anticancer drug discovery.[2]
The this compound scaffold is of particular interest due to the following reasons:
-
Structural Features: The presence of a chlorine atom and a methyl group on the phenyl ring allows for the exploration of structure-activity relationships (SAR).[3] Halogen atoms can influence a molecule's pharmacokinetic properties and binding interactions with target proteins.[4] The methyl group can provide steric bulk and influence the molecule's lipophilicity.
-
Synthetic Versatility: The benzylic alcohol functionality serves as a versatile handle for a variety of chemical transformations, including etherification, esterification, and substitution reactions. This allows for the facile generation of diverse libraries of compounds for biological screening.[5]
-
Proven Pharmacophore: Substituted benzyl moieties are present in a number of approved and investigational drugs, highlighting their potential as privileged structures in drug design.[6]
This guide will focus on two primary synthetic strategies employing this compound: Williamson Ether Synthesis and Ullmann Condensation , to generate novel chemical entities for anticancer screening.
Synthetic Strategies & Protocols
The hydroxyl group of this compound is the primary site for chemical modification. The following sections detail protocols for its conversion into ethers and its use in coupling reactions to generate more complex molecular architectures.
Strategy 1: Williamson Ether Synthesis for the Preparation of Benzyl Ether Derivatives
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[7] In this context, this compound is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a suitable electrophile. This approach allows for the introduction of a wide variety of substituents, enabling the exploration of diverse chemical space.
Caption: General workflow for the Williamson Ether Synthesis.
This protocol describes the synthesis of a nitroaromatic ether derivative, a common structural motif in biologically active molecules.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1-Fluoro-4-nitrobenzene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with EtOAc.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Strategy 2: Ullmann Condensation for the Synthesis of Diaryl Ethers
The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of carbon-heteroatom bonds, including the synthesis of diaryl ethers.[8] This reaction is particularly useful for coupling electron-rich phenols with aryl halides. While the classical Ullmann reaction often requires harsh conditions, modern protocols utilize ligands to facilitate the reaction at lower temperatures.[9]
Caption: General workflow for the Ullmann Condensation.
This protocol outlines a general procedure for the Ullmann condensation. The specific aryl halide and ligand may be varied to generate a library of compounds.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or N,N'-dimethylethylenediamine)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., dimethyl sulfoxide, DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with EtOAc.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Characterization of Synthesized Compounds
The structural integrity and purity of the synthesized compounds must be rigorously established using a combination of spectroscopic and chromatographic techniques.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[11] Both ¹H and ¹³C NMR spectra should be acquired to confirm the presence of all expected protons and carbons and their respective chemical environments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the synthesized compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compounds.[12] A purity of >95% is generally required for biological testing.
| Technique | Information Obtained | Typical Parameters |
| ¹H NMR | Proton environment, coupling constants | 400-600 MHz, CDCl₃ or DMSO-d₆ solvent |
| ¹³C NMR | Carbon skeleton | 100-150 MHz, CDCl₃ or DMSO-d₆ solvent |
| MS (ESI/APCI) | Molecular weight | Positive or negative ion mode |
| HRMS | Elemental composition | To within 5 ppm of calculated mass |
| HPLC | Purity | C18 column, gradient elution (e.g., water/acetonitrile with 0.1% TFA) |
In Vitro Evaluation of Anticancer Activity
Once synthesized and characterized, the novel compounds should be evaluated for their potential anticancer activity using in vitro cytotoxicity assays.[13] The MTT and SRB assays are two commonly used colorimetric methods for assessing cell viability.[14]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay
The SRB assay is a protein-staining assay that is independent of metabolic activity. It measures cell density by staining total cellular protein with the sulforhodamine B dye.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye with acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 510 nm).
-
Data Analysis: Calculate the percentage of cell growth and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Studies
By synthesizing and testing a library of analogs derived from this compound, it is possible to establish structure-activity relationships.[17] This involves correlating changes in the chemical structure with changes in biological activity. For example, the effect of different substituents on the ether or aryl portion of the molecule can provide insights into the key structural features required for potent anticancer activity.[3]
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel potential anticancer agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold. Through systematic derivatization and rigorous biological testing, it is hoped that new lead compounds can be identified for further development in the fight against cancer.
References
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available from: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Available from: [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available from: [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. Available from: [Link]
-
Surface Characterization of Some Novel Bonded Phase Packing Materials for HPLC Columns Using MAS-NMR Spectroscopy. MDPI. Available from: [Link]
-
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available from: [Link]
-
ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. ResearchGate. Available from: [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available from: [Link]
-
Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. ResearchGate. Available from: [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available from: [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. Available from: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
-
a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. Available from: [Link]
-
In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. Available from: [Link]
-
Structure Activity Relationships. Drug Design Org. Available from: [Link]
-
Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Available from: [Link]
-
A Facile Ugi/Ullmann Cascade Reaction to Access Fused Indazolo-Quinoxaline Derivatives with Potent Anticancer Activity. Semantic Scholar. Available from: [Link]
-
NMR characterisation of natural products derived from under-explored microorganisms | Nuclear Magnetic Resonance: Volume 45. Books. Available from: [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC - NIH. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Synthesis and Antiproliferative Activities of Triphenylmethanol Conjugates of Leuprorelin. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available from: [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. Available from: [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. Available from: [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Available from: [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis - ACS Publications. Available from: [Link]
-
Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. NIH. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-Chloro-5-methylphenyl)methanol
Welcome to the technical support center for the synthesis of (3-Chloro-5-methylphenyl)methanol (CAS 116069-80-8). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your reactions.
Introduction
This compound is a valuable substituted benzyl alcohol intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Achieving a high yield of this product is crucial for the overall efficiency and cost-effectiveness of a synthetic route. The most common methods for its preparation involve the reduction of 3-chloro-5-methylbenzaldehyde or a Grignard reaction. This guide will address potential issues and optimization strategies for these key synthetic pathways.
Core Synthetic Pathways and Troubleshooting
The two primary routes for synthesizing this compound are:
-
Reduction of 3-Chloro-5-methylbenzaldehyde: A straightforward and common method.
-
Grignard Reaction: Involving the reaction of a Grignard reagent derived from a suitable halo-substituted precursor with formaldehyde.
Below, we will explore the intricacies of each method through a question-and-answer format, addressing common challenges and providing expert insights.
Part 1: Troubleshooting Guide for the Reduction of 3-Chloro-5-methylbenzaldehyde
This section focuses on addressing issues that may arise during the reduction of 3-chloro-5-methylbenzaldehyde to the corresponding benzyl alcohol.
dot
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
Q3: I am having trouble initiating the Grignard reaction to form 3-chloro-5-methylphenylmagnesium bromide. What can I do?
A3: The initiation of a Grignard reaction is a common hurdle. Here are some key troubleshooting steps:
-
Ensure Absolutely Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. [1]Any trace of water will quench the reaction. Recommendation: All glassware should be flame-dried under vacuum or oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as diethyl ether or THF, which are freshly distilled from a suitable drying agent.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting. Recommendation: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface. [2]* Initiation Temperature: Sometimes, gentle heating is required to start the reaction. Recommendation: Use a heat gun to gently warm a small spot on the flask. Once the reaction starts (indicated by bubbling and a cloudy appearance), it is usually exothermic and may require cooling to maintain a gentle reflux. [3] Q4: My Grignard reaction seems to work, but my final yield of the alcohol is low after adding formaldehyde. What is going wrong?
A4: Even with successful Grignard formation, subsequent steps can lead to a low yield.
-
Wurtz Coupling: A significant side reaction in Grignard synthesis is the coupling of the Grignard reagent with the unreacted aryl halide. This results in the formation of a biaryl impurity (in this case, 3,3'-dichloro-5,5'-dimethyl-1,1'-biphenyl). Recommendation: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Formaldehyde Source: Formaldehyde is a gas and is often used as a solution in water (formalin) or as its solid polymer, paraformaldehyde. Using formalin is not suitable for Grignard reactions due to the presence of water. Paraformaldehyde needs to be thermally depolymerized to gaseous formaldehyde, which can be bubbled through the Grignard solution. Recommendation: The most reliable method is to prepare a fresh solution of formaldehyde in an anhydrous solvent like THF by heating paraformaldehyde and passing the resulting gas through the solvent. [4]* Reaction with Air (Oxygen): Grignard reagents can react with oxygen. Recommendation: Maintain a positive pressure of an inert gas throughout the reaction.
Part 3: Experimental Protocols and Data
Experimental Protocol 1: Reduction of 3-chloro-5-methylbenzaldehyde with NaBH₄ (Adapted)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-5-methylbenzaldehyde (1 equivalent) in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC. [5]4. Workup: Cool the reaction mixture back to 0°C and slowly add 1M HCl to quench the reaction and neutralize any excess NaBH₄. Adjust the pH to ~7.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture. [6][7]
Experimental Protocol 2: Grignard Synthesis (Adapted)
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of 3-chloro-5-methylbromobenzene (1 equivalent) in anhydrous THF. Add a small amount of the halide solution to the magnesium and gently heat to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0°C. Slowly bubble gaseous formaldehyde (prepared by heating paraformaldehyde) through the solution. [8]3. Workup: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude alcohol by column chromatography on silica gel or by recrystallization.
| Parameter | Reduction with NaBH₄ | Grignard Synthesis |
| Starting Material | 3-chloro-5-methylbenzaldehyde | 3-chloro-5-methylbromobenzene |
| Key Reagents | Sodium borohydride | Magnesium, Formaldehyde |
| Typical Solvents | Methanol, Ethanol | Diethyl ether, THF |
| Common Side Products | Unreacted aldehyde, Carboxylic acid | Biaryl (Wurtz coupling product) |
| Key Challenges | Incomplete reaction, Purity of reagents | Anhydrous conditions, Initiation |
Part 4: Frequently Asked Questions (FAQs)
Q5: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction?
A5: Yes, LiAlH₄ is a more powerful reducing agent than NaBH₄ and will readily reduce the aldehyde. [9]However, it is much less selective and will also reduce other functional groups that NaBH₄ will not. It also reacts violently with protic solvents like methanol and water, requiring an anhydrous aprotic solvent like THF or diethyl ether and a separate, careful workup step. For this specific transformation, NaBH₄ is generally sufficient and safer to handle. [10] Q6: How can I monitor the progress of my reaction?
A6: Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction. [5]Use a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate) to separate the starting aldehyde from the more polar product alcohol. The disappearance of the starting material spot and the appearance of a new, lower Rf spot for the alcohol indicates the reaction is proceeding. Gas chromatography (GC) can also be used for more quantitative monitoring. [11] Q7: My final product is an oil, not a solid. What should I do?
A7: If your product is an oil, it may be impure. The presence of unreacted starting material or solvent residues can lower the melting point. Ensure your product is thoroughly dried under vacuum to remove any residual solvent. If it remains an oil, purification by column chromatography on silica gel is recommended.
Q8: What is the role of the chloro and methyl groups on the benzene ring?
A8: The chloro group is an electron-withdrawing group, which can make the carbonyl carbon of the aldehyde slightly more electrophilic and susceptible to nucleophilic attack. The methyl group is a weak electron-donating group. In the case of a Grignard reaction, these substituents can influence the ease of Grignard reagent formation. For the reduction, their electronic effects are generally not significant enough to prevent the reaction but can influence the reactivity of the starting material.
References
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 3. US7696390B2 - Methanol synthesis - Google Patents [patents.google.com]
- 4. CN103772151A - Preparation method of 2-methyl-3-phenyl benzyl alcohol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 8. Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent) What .. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (3-Chloro-5-methylphenyl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloro-5-methylphenyl)methanol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of side products, encountered during its synthesis. This guide is structured to offer not just solutions, but also a foundational understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC analysis.
Potential Cause: The formation of multiple side products is the most likely reason for low yields and a complex reaction mixture. The specific side products depend on your chosen synthetic route.
Troubleshooting Steps:
-
Identify Your Synthetic Route: The two primary routes to this compound are the reduction of 3-chloro-5-methylbenzaldehyde or the reduction of 3-chloro-5-methylbenzoic acid (or its ester).
-
Analyze for Common Side Products: Based on your starting material, look for evidence of the following impurities:
-
If starting from 3-chloro-5-methylbenzaldehyde:
-
3-Chloro-5-methylbenzoic acid: This is a primary byproduct of the Cannizzaro reaction, which can occur if your reaction conditions are basic.[1][2] The Cannizzaro reaction is a disproportionation where two molecules of an aldehyde without α-hydrogens react to form a primary alcohol and a carboxylic acid.[1][2]
-
Unreacted 3-chloro-5-methylbenzaldehyde: Incomplete reaction will leave starting material in your product mixture.
-
3-Methylphenyl)methanol: This results from dehalogenation, a potential side reaction during reduction processes involving aryl halides.[3][4]
-
Bis(3-chloro-5-methylphenyl)methyl ether: This can form from the self-condensation of the product alcohol, especially under acidic conditions or upon heating.
-
-
If starting from 3-chloro-5-methylbenzoic acid:
-
Unreacted 3-chloro-5-methylbenzoic acid: Incomplete reduction will result in the presence of the starting material.
-
3-Chloro-5-methylbenzaldehyde: Partial reduction of the carboxylic acid can yield the corresponding aldehyde.
-
3-Chloro-5-methyltoluene: Over-reduction of the carboxylic acid or the intermediate aldehyde can lead to the formation of the corresponding toluene.
-
3-Methylbenzoic acid: Dehalogenation of the starting material can occur.
-
-
-
Optimize Reaction Conditions to Minimize Side Products:
-
For Aldehyde Reduction:
-
To avoid the Cannizzaro reaction, maintain a neutral or slightly acidic pH during the reaction and workup.
-
Use a mild reducing agent like sodium borohydride (NaBH₄) and control the temperature (typically 0-25 °C) to prevent over-reduction.
-
-
For Carboxylic Acid Reduction:
-
Use a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Carefully control the stoichiometry of the reducing agent and the reaction temperature to minimize over-reduction. A slow, portion-wise addition of the reducing agent at low temperatures is recommended.
-
-
Problem 2: My NMR spectrum shows unexpected peaks in the aromatic and/or aliphatic region.
Potential Cause: The presence of one or more side products with distinct NMR signals.
Troubleshooting Protocol:
-
Acquire High-Resolution Spectra: Obtain ¹H and ¹³C NMR spectra of your purified product.
-
Compare with Expected Spectra: The expected ¹H NMR spectrum of this compound will show signals for the benzylic CH₂ group (around 4.6 ppm), the methyl group (around 2.3 ppm), and the aromatic protons.
-
Identify Impurity Signals: Refer to the table below for the characteristic NMR and MS data of common side products.
| Side Product | Analytical Data (Characteristic Peaks) |
| 3-Chloro-5-methylbenzoic acid | ¹H NMR: Aromatic protons shifted downfield compared to the alcohol; a broad singlet for the carboxylic acid proton (>10 ppm). ¹³C NMR: Carbonyl carbon signal around 167 ppm. MS (EI): Molecular ion peak at m/z 170/172.[5][6] |
| 3-Chloro-5-methylbenzaldehyde | ¹H NMR: Aldehyde proton signal around 10 ppm. ¹³C NMR: Aldehyde carbon signal around 192 ppm. MS (EI): Molecular ion peak at m/z 154/156. |
| 3-Methylphenyl)methanol | ¹H NMR: Absence of the characteristic splitting pattern for the chloro-substituted aromatic ring. MS (EI): Molecular ion peak at m/z 122. |
| 3-Chloro-5-methyltoluene | ¹H NMR: Benzylic proton signal shifted upfield (around 2.3 ppm), integrating to three protons. MS (EI): Molecular ion peak at m/z 140/142. |
| Bis(3-chloro-5-methylphenyl)methyl ether | ¹H NMR: A singlet for the methine proton (CH) around 5.5-6.0 ppm and characteristic signals for two 3-chloro-5-methylphenyl groups. MS (ESI): [M+H]⁺ or [M+Na]⁺ adducts corresponding to a molecular weight of 296. |
Problem 3: My product is difficult to purify by standard column chromatography.
Potential Cause: Co-elution of the desired product with a side product of similar polarity.
Purification Strategy:
-
Initial Purification:
-
If 3-chloro-5-methylbenzoic acid is present, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be extracted into the aqueous layer.
-
-
Chromatography Optimization:
-
If the impurities are neutral, optimize your column chromatography conditions.
-
Solvent System: Use a gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Stationary Phase: Standard silica gel is usually effective. If separation is still challenging, consider using a different stationary phase like alumina or a bonded-phase silica.
-
-
Crystallization:
-
If the purified product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and straightforward laboratory-scale synthesis is the reduction of 3-chloro-5-methylbenzaldehyde with a mild reducing agent like sodium borohydride in an alcoholic solvent such as methanol or ethanol.
Q2: How can I avoid the formation of the Cannizzaro reaction byproduct when starting from the aldehyde?
The Cannizzaro reaction is base-catalyzed.[1][2] To minimize this side reaction:
-
Ensure your starting aldehyde is free of acidic impurities that might be neutralized by a basic workup, inadvertently creating basic conditions.
-
Maintain a neutral or slightly acidic pH throughout the reaction and workup.
-
Perform the reaction at a low temperature (0 °C) to slow down the rate of the Cannizzaro reaction.
Q3: Is dehalogenation a significant concern during the reduction?
Dehalogenation can occur, particularly with more reactive reducing agents or under harsh conditions (e.g., high temperatures, prolonged reaction times).[3][4] To minimize dehalogenation:
-
Use milder reducing agents when possible.
-
Carefully control the reaction temperature and time.
-
Catalytic hydrogenation with certain catalysts can also lead to dehalogenation, so careful selection of the catalyst and conditions is crucial.[7]
Q4: What is the best way to monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable solvent system (e.g., 3:1 hexane:ethyl acetate) to clearly separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction.
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthetic routes and the formation of major side products.
Synthesis and Side Product Pathways
Caption: Synthetic routes to this compound and potential side products.
Troubleshooting Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. 3-CHLORO-5-METHYL-BENZOIC ACID | 56961-33-2 [chemicalbook.com]
- 6. 3-Chloro-5-methylbenzoic acid | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Purification of (3-Chloro-5-methylphenyl)methanol by Column Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of (3-Chloro-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific separation. Our approach is grounded in extensive experience and scientific principles to ensure the integrity and success of your purification process.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format, providing expert insights and actionable solutions.
Question 1: My primary challenge is the co-elution of this compound with an unknown impurity. How can I improve the separation?
Answer: Co-elution is a common issue stemming from insufficient differential partitioning of your target compound and impurities between the stationary and mobile phases. To address this, a systematic approach to optimizing your chromatographic parameters is essential.
-
Understanding Potential Impurities: The synthesis of this compound can result in several byproducts. Common impurities in related benzyl alcohol preparations include the corresponding benzaldehyde (from over-oxidation), unreacted starting materials, and potentially isomeric chlorobenzyl alcohols.[1] The polarity of these impurities is often very close to your target compound, making separation challenging.
-
Mobile Phase Optimization: The choice of eluent is critical. For compounds like substituted benzyl alcohols, a common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).[2][3]
-
Strategy: Begin with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 90:10, 85:15). This is known as gradient elution and can significantly improve the resolution of closely eluting compounds.[4][5][6][7] Isocratic elution, where the solvent composition remains constant, may not provide sufficient resolving power for this separation.[5][6]
-
Rationale: A shallow gradient allows for subtle differences in polarity between your compound and impurities to be exploited, leading to better separation.
-
-
Stationary Phase Considerations: Standard silica gel (SiO₂) is the most common stationary phase for this type of separation due to its polarity and cost-effectiveness.[2][3] Ensure you are using silica gel with a suitable particle size (typically 40-63 µm for flash chromatography) for optimal resolution.
Question 2: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I rectify it?
Answer: Peak tailing is often indicative of secondary interactions between your analyte and the stationary phase, or issues with the column packing.[8] For polar compounds like alcohols, this is a frequent problem.
-
Analyte-Stationary Phase Interactions: The hydroxyl group of your methanol can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to a slow release of the analyte from the stationary phase, resulting in a tailing peak.
-
Solution 1: Mobile Phase Modification: Adding a small amount of a polar modifier to your eluent can help to mitigate this issue. For instance, the addition of 0.1-1% triethylamine or a few drops of acetic acid to the mobile phase can neutralize the active sites on the silica gel, leading to more symmetrical peaks. However, be mindful that this will alter the overall polarity of your eluent system.
-
Solution 2: Use of Deactivated Silica: Consider using a deactivated or end-capped silica gel. These stationary phases have fewer free silanol groups, reducing the potential for strong secondary interactions.
-
-
Column Packing and Loading: An improperly packed column can lead to channeling and, consequently, peak tailing. Ensure your silica gel is packed uniformly without any air gaps. Additionally, overloading the column with too much crude product can also cause peak distortion. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Question 3: My compound seems to be degrading on the silica gel column. How can I confirm this and what are the alternative purification strategies?
Answer: Benzyl alcohols can be susceptible to degradation on acidic stationary phases like silica gel, potentially leading to the formation of aldehydes or ethers.[1]
-
Confirming Degradation: To test for stability, spot your pure (or semi-pure) compound on a TLC plate and let it sit for an extended period (e.g., 1-2 hours) before eluting. If you observe the appearance of new spots, your compound is likely degrading on the silica.
-
Alternative Stationary Phases:
-
Alumina (Al₂O₃): Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms. For an alcohol, neutral or basic alumina would be a suitable choice to avoid acid-catalyzed degradation.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good option for sensitive compounds.
-
-
Minimizing Contact Time: If you must use silica gel, aim to minimize the time your compound spends on the column. This can be achieved by using a slightly more polar mobile phase to expedite elution, though this may come at the cost of resolution. Flash chromatography, which uses pressure to increase the flow rate, is generally preferred over gravity chromatography for this reason.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for developing a TLC solvent system for a moderately polar compound like this compound is a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate.[9] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your target compound, as this typically provides good separation in column chromatography.
Q2: Should I use isocratic or gradient elution for my column?
A2: For purifying crude reaction mixtures where impurities may have polarities very close to the product, gradient elution is generally recommended.[4][5][7] It offers better resolution and can shorten the overall purification time by eluting strongly retained compounds more quickly.[4] Isocratic elution is simpler but may not be effective if the Rf values of your components are very close on the TLC plate.[5]
Q3: How do I properly pack a silica gel column?
A3: There are two common methods: dry packing and wet (slurry) packing. For flash chromatography, slurry packing is generally preferred as it minimizes the risk of air bubbles and channeling. To do this, mix your silica gel with the initial, least polar mobile phase to form a slurry. Then, pour the slurry into your column and allow it to settle, tapping the column gently to ensure even packing.
Q4: How can I visualize the colorless this compound on a TLC plate?
A4: Since this compound is not colored, you will need a visualization technique. The aromatic ring in the molecule allows for visualization under a UV lamp (254 nm). Alternatively, you can use a chemical stain such as potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM), which will react with the alcohol functional group to produce a colored spot.
Q5: Can I reuse my silica gel column?
A5: While it is technically possible to wash and reuse a silica gel column, it is generally not recommended for high-purity applications. Impurities from previous runs may not be completely removed and could contaminate your current purification. For optimal results and to avoid cross-contamination, it is best to use fresh silica gel for each purification.
Experimental Protocol and Data
Below is a detailed protocol for the purification of this compound, along with a table summarizing key parameters.
Step-by-Step Experimental Protocol
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a pre-determined solvent system (e.g., 85:15 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp and/or with a chemical stain to determine the Rf values of your product and impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your initial mobile phase (the least polar solvent mixture).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to dislodge any air bubbles.
-
Add a thin layer of sand to the top of the packed silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the initial mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Table of Experimental Parameters
| Parameter | Recommended Value/Choice | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar stationary phase suitable for separating moderately polar organic compounds.[2][3] |
| Mobile Phase | Hexane and Ethyl Acetate | A common and effective solvent system for substituted benzyl alcohols, allowing for tunable polarity.[9] |
| Elution Mode | Gradient Elution | Recommended for complex mixtures to improve resolution and reduce run time.[4][5][7] |
| TLC Visualization | UV (254 nm), KMnO₄ stain | The aromatic ring is UV active, and the alcohol is susceptible to oxidation by permanganate. |
| Sample Loading | Dry Loading | Preferred for samples with limited solubility in the mobile phase to ensure a narrow starting band. |
Visualizing the Workflow and Troubleshooting
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Sources
- 1. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. quora.com [quora.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Oxidation of (3-Chloro-5-methylphenyl)methanol
Welcome to the technical support center for the selective oxidation of (3-Chloro-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize the corresponding aldehyde, (3-Chloro-5-methylphenyl)formaldehyde, while minimizing or eliminating the formation of the over-oxidized carboxylic acid byproduct. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis.
Introduction: The Challenge of Selectivity
The oxidation of a primary benzylic alcohol like this compound to its aldehyde is a fundamental transformation in organic synthesis. However, the aldehyde product is itself susceptible to further oxidation, leading to the formation of the corresponding carboxylic acid. This over-oxidation is a common challenge that can significantly reduce the yield and purity of the desired product. The electronic nature of the aromatic ring—substituted with both an electron-withdrawing chloro group and an electron-donating methyl group—influences the reactivity of the benzylic position, requiring carefully controlled oxidation conditions.[1] This guide focuses on three robust and widely adopted methods for achieving high selectivity for the aldehyde: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the TEMPO-catalyzed Oxidation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the oxidation of this compound.
Issue 1: Significant formation of the carboxylic acid byproduct is observed.
Question: I am trying to synthesize (3-Chloro-5-methylphenyl)formaldehyde, but my reaction is producing a significant amount of 3-chloro-5-methylbenzoic acid. How can I prevent this over-oxidation?
Answer: Over-oxidation is a clear indication that your chosen oxidation conditions are too harsh or not selective enough. Standard, strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the primary alcohol to the carboxylic acid.[2][3] To stop the reaction at the aldehyde stage, you must use a milder, more selective reagent. Here are the primary strategies:
-
Method Selection: The most critical factor is your choice of oxidant. Swern, DMP, and TEMPO-based systems are designed to be highly selective for the aldehyde.[2][4] If you are using a stronger oxidant, switching to one of these methods is the first and most important step.
-
Reaction Time and Temperature: Even with selective reagents, prolonged reaction times or elevated temperatures can sometimes lead to over-oxidation, especially if trace impurities or water are present.
-
For DMP: Ensure the reaction is monitored closely by TLC and quenched as soon as the starting material is consumed.
-
For TEMPO: The reaction time is a critical parameter. Limiting the conversion to a high but incomplete percentage (e.g., 70-80%) can effectively prevent the formation of the acid byproduct.[5] The unreacted starting material can often be recovered and recycled.[5]
-
For Swern: The reaction is typically run at very low temperatures (-78 °C), which inherently minimizes over-oxidation and other side reactions.[4][6]
-
-
Purity of Reagents and Solvents:
-
DMP: Dess-Martin periodinane is sensitive to moisture. The presence of water can accelerate the reaction rate and, in some cases, may contribute to over-oxidation pathways.[7][8] It is advisable to use freshly opened or properly stored DMP.
-
Anhydrous Conditions: For Swern and DMP oxidations, maintaining strictly anhydrous conditions is crucial for preventing side reactions and ensuring selectivity.
-
Issue 2: The Swern oxidation is giving low yields or failing.
Question: I'm attempting a Swern oxidation, but I'm getting a low yield of the desired aldehyde. What could be going wrong?
Answer: The Swern oxidation is a powerful and reliable method, but it is highly sensitive to procedural details. Low yields are often traced back to a few key areas:
-
Temperature Control: This is the most critical parameter in a Swern oxidation. The formation of the active oxidant, the chlorosulfonium salt, from DMSO and oxalyl chloride must be done at -78 °C (a dry ice/acetone bath).[9] If the temperature rises above -60 °C, this intermediate rapidly decomposes.[10] Furthermore, allowing the reaction to warm prematurely can lead to a significant side reaction known as the Pummerer rearrangement, which forms a methylthiomethyl (MTM) ether of your alcohol instead of the aldehyde.[10]
-
Order of Reagent Addition: The sequence of addition is non-negotiable.
-
First, oxalyl chloride and DMSO are combined to form the active species.
-
Second, the alcohol is added.
-
Third, after a short period, the hindered base (typically triethylamine) is added.
-
Adding the base before the alcohol has fully reacted with the activated DMSO can lead to the formation of unwanted byproducts.[6]
-
-
Moisture Contamination: The intermediates in the Swern oxidation are highly moisture-sensitive. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Malodorous Byproduct: A successful Swern oxidation produces dimethyl sulfide (DMS), which has a strong, unpleasant odor.[4][6] While not directly related to yield, its presence is a good indicator that the reaction has proceeded. Proper quenching and workup are necessary to remove it.
Issue 3: The Dess-Martin Periodinane (DMP) workup is problematic.
Question: My DMP oxidation seems to work, but the workup is difficult. I'm left with a gummy solid that is hard to filter and purify.
Answer: This is a very common issue with DMP oxidations, especially on a larger scale. The byproduct of the reaction, an iodinane, is often sparingly soluble and can trap the product, making purification challenging. Here are some proven workup strategies:
-
Aqueous Thiosulfate Wash: A standard and effective method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate, followed by a wash with aqueous sodium thiosulfate (Na₂S₂O₃). This reduces the iodinane byproduct to a more easily removable species.
-
Filtration through Celite or Silica: After quenching, diluting the reaction mixture with a non-polar solvent like diethyl ether or hexanes can help precipitate the byproducts. The entire mixture can then be filtered through a pad of Celite or silica gel to remove the solids.
-
Buffering the Reaction: The DMP oxidation produces two equivalents of acetic acid.[11] If your target aldehyde is acid-sensitive, it's wise to buffer the reaction mixture by adding a mild base like pyridine or sodium bicarbonate from the start.
Issue 4: Which selective oxidation method should I choose?
Question: For my specific substrate, this compound, which method—Swern, DMP, or TEMPO—is the best choice?
Answer: The optimal choice depends on several factors, including the scale of your reaction, the available equipment, and your tolerance for certain reagents.[12]
-
Swern Oxidation is an excellent choice for high yields and selectivity, especially for complex or sensitive substrates.[12] However, it requires cryogenic temperatures (-78 °C) and the handling of toxic (oxalyl chloride) and malodorous (DMS) compounds.[6][10]
-
Dess-Martin Periodinane (DMP) Oxidation is operationally simple, as it can be run at room temperature and gives rapid, clean conversions.[11] It is often the go-to method for small to medium-scale synthesis. The main drawbacks are the cost of the reagent, its potential explosive nature (shock-sensitive), and the sometimes-difficult workup.[12]
-
TEMPO-catalyzed Oxidation is the "greenest" of the three options, as it uses a catalytic amount of TEMPO with a stoichiometric, inexpensive co-oxidant like bleach (NaOCl).[3][13] This makes it highly suitable for large-scale industrial applications. However, optimizing the reaction conditions (pH, co-oxidant addition rate) can be more complex to avoid side reactions or over-oxidation.[5][13]
For this compound, all three methods are viable. The presence of the chloro and methyl groups does not significantly interfere with these reactions, although electron-withdrawing groups can sometimes slow the reaction rate.[1] A DMP oxidation is likely the quickest and most straightforward method to try on a laboratory scale.
Comparative Analysis of Selective Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO-catalyzed Oxidation |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | TEMPO (catalyst), NaOCl (co-oxidant) |
| Typical Temperature | -78 °C | Room Temperature | 0 °C to Room Temperature |
| Selectivity | Excellent; stops cleanly at the aldehyde.[4] | Excellent; very mild conditions.[2] | Very good; can be tuned for aldehyde or acid.[13] |
| Key Advantages | High yields, broad functional group tolerance, reliable.[12] | Operationally simple, fast, no toxic metals.[11] | Catalytic, "green," inexpensive for large scale.[12] |
| Key Disadvantages | Requires cryogenic temps, toxic/malodorous reagents.[6][12] | Expensive, potentially explosive, difficult workup.[12] | Requires careful pH and rate control to avoid over-oxidation.[13] |
| Safety Concerns | Oxalyl chloride is toxic and corrosive. Reaction generates CO gas.[6] | DMP is shock-sensitive and potentially explosive.[14][15] | Bleach is corrosive. |
Visualized Workflows and Mechanisms
Logical Flowchart for Method Selection
Caption: Key stages of the Swern Oxidation mechanism.
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
Safety: DMP is a shock-sensitive and potentially explosive solid. Handle with care, avoid grinding, and do not heat the solid. Use a plastic or wooden spatula. Perform the reaction in a well-ventilated fume hood. [14][15]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature. If the substrate is acid-sensitive, add 1-2 equivalents of pyridine or sodium bicarbonate at this stage.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with diethyl ether. Quench by adding a saturated aqueous solution of NaHCO₃ followed by a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are distinct.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
Safety: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction generates carbon monoxide, a toxic gas. [6]Dimethyl sulfide (DMS) is a malodorous byproduct.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Add oxalyl chloride (1.1 - 1.5 eq) dropwise to the cold DCM.
-
DMSO Addition: In a separate flame-dried flask, prepare a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 - 3.0 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. 4. Alcohol Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes. [16]5. Base Addition: Add triethylamine (Et₃N) (5.0 eq) dropwise, keeping the temperature below -65 °C. After the addition is complete, stir the mixture at -78 °C for 10 minutes, then allow it to warm slowly to room temperature. [9]6. Quenching: Quench the reaction by adding water.
-
Workup: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash sequentially with dilute HCl, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Swern, D. et al. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. Available at: [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
-
Markgraf, J. H. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 89(11), 1487-1489. Available at: [Link]
-
De Luca, L. et al. (2003). TEMPO-Mediated Oxidations. In Organic Reactions. John Wiley & Sons, Inc. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Journal of Catalysis. Available at: [Link]
-
Harvard University Department of Chemistry and Chemical Biology. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved from [Link]
-
Beckham, J. L. et al. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. University of Georgia. Available at: [Link]
-
ResearchGate. (2015). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde? Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Retrieved from [Link]
-
Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]
-
Serre, A. R. E. et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]
-
Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Available at: [Link]
-
Organic Process Research & Development. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Available at: [Link]
-
MDPI. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Available at: [Link]
-
National Institutes of Health. (n.d.). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Available at: [Link]
-
YouTube. (2022). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). Retrieved from [Link]
-
ResearchGate. (2005). Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of benzyl alcohol with electron‐withdrawing group... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
National Institutes of Health. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Retrieved from [Link]
-
ACS Catalysis. (n.d.). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. Available at: [Link]
-
Organic Chemistry Portal. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Available at: [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Available at: [Link]
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Technical Support Center: Synthesis of (3-Chloro-5-methylphenyl)methanol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of (3-Chloro-5-methylphenyl)methanol. This document provides a comprehensive, field-tested protocol and addresses common challenges encountered during the synthesis. Our goal is to equip you with the knowledge to not only execute the procedure but also to effectively troubleshoot any issues that may arise, ensuring a successful and efficient synthesis.
Introduction: The Synthetic Approach
This compound is a substituted benzyl alcohol, a common structural motif in medicinal chemistry and materials science. The most direct and reliable method for its synthesis is the reduction of the corresponding aldehyde, 3-Chloro-5-methylbenzaldehyde. This transformation is typically achieved using hydride-based reducing agents.
This guide will focus on the use of sodium borohydride (NaBH₄) due to its excellent selectivity for aldehydes, operational simplicity, and enhanced safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[1][2][3] We will, however, discuss LiAlH₄ as a potential alternative for more challenging reductions.
Core Experimental Protocol: Reduction of 3-Chloro-5-methylbenzaldehyde
This protocol is designed as a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected.
Reagent and Reaction Parameters
| Reagent | Formula | M.W. ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) | Role |
| 3-Chloro-5-methylbenzaldehyde | C₈H₇ClO | 154.59 | 1.0 | 1.55 g | Starting Material |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.1 | 0.42 g | Reducing Agent |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 50 mL | Solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~15-20 mL | Quenching Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 3 x 30 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.55 g (10.0 mmol) of 3-Chloro-5-methylbenzaldehyde in 50 mL of methanol.[4] Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Initiating the Reduction: Cool the flask in an ice-water bath to 0-5 °C. Once cooled, add 0.42 g (11.0 mmol) of sodium borohydride in small portions over 10-15 minutes.
-
Expert Insight: Adding NaBH₄ in portions to the cooled solution is crucial. The reaction is exothermic, and this controls the temperature, preventing potential side reactions and ensuring the stability of the hydride reagent. Vigorous hydrogen gas evolution will be observed; ensure adequate ventilation.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The product, this compound, will have a lower Rf value than the starting aldehyde. The reaction is complete when the starting aldehyde spot is no longer visible by TLC.
-
Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the resulting sodium borate salts. Continue adding acid until the pH of the solution is ~2-3 and gas evolution ceases.
-
Causality: The acidic workup protonates the intermediate alkoxide to form the final alcohol product and decomposes any remaining NaBH₄.[1]
-
-
Solvent Removal & Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add 30 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 30 mL of saturated sodium bicarbonate solution (to neutralize any residual acid) followed by 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization: The crude product, often a pale yellow oil or solid, can be purified by flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate as the eluent. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The expected yield is typically >90%.
Visual Workflow for Synthesis
Sources
Validation & Comparative
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Substituted Benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding how subtle changes in a molecule's structure can dramatically alter its biological activity is paramount. This guide provides a deep dive into the structure-activity relationship (SAR) studies of substituted benzyl alcohol derivatives, using (3-Chloro-5-methylphenyl)methanol as a foundational scaffold for exploration. We will dissect the causal relationships behind experimental choices, present comparative data, and provide actionable protocols to empower your own research endeavors.
The Benzyl Alcohol Scaffold: A Privileged Starting Point
Benzyl alcohol and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The simple, yet modifiable, phenylmethanol core makes it an attractive starting point for medicinal chemists. The central hypothesis of any SAR study is that the biological activity of a compound is a function of its physicochemical properties, which are in turn dictated by its chemical structure. For our purposes, we will consider the hypothetical optimization of this compound to illustrate key SAR principles.
The initial choice of this scaffold is not arbitrary. The presence of a chlorine atom and a methyl group on the phenyl ring provides distinct electronic and steric features that can be systematically modified to probe their influence on a target biological system. The hydroxyl group offers a reactive handle for further derivatization.
Deconstructing the Molecule: Key Areas for SAR Exploration
The exploration of the SAR of benzyl alcohol derivatives can be systematically approached by dissecting the molecule into three key regions for modification: the phenyl ring, the methanol moiety, and the potential for incorporating larger, often heterocyclic, structures.
The Influence of Phenyl Ring Substitution
The nature, position, and number of substituents on the phenyl ring are critical determinants of biological activity. These substituents modulate the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric bulk of the molecule, all of which can impact target binding and pharmacokinetic properties.
A common strategy involves varying the substituents to understand their effect on potency. For instance, in a series of inhibitors, derivatives with electron-withdrawing groups like trifluoromethyl or cyano groups on the phenyl ring showed higher inhibitory activity compared to those with electron-donating groups like methoxy or methyl.[3] This suggests that a more electron-deficient aromatic ring may be favorable for interaction with the biological target.
Table 1: Hypothetical SAR Data for Phenyl Ring Analogs of this compound
| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |
| Parent | Cl | H | CH3 | 50 |
| Analog 1 | H | H | H | >100 |
| Analog 2 | F | H | CH3 | 45 |
| Analog 3 | Cl | H | CF3 | 15 |
| Analog 4 | OCH3 | H | CH3 | 75 |
| Analog 5 | Cl | Cl | H | 25 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
The data in Table 1 suggests that both the chloro and methyl groups contribute to the activity. Replacing the chloro group with a more electronegative fluorine (Analog 2) results in a slight improvement in activity, while replacing the methyl group with a strongly electron-withdrawing trifluoromethyl group (Analog 3) leads to a significant enhancement. The introduction of an electron-donating methoxy group (Analog 4) is detrimental to activity. Adding a second chloro group (Analog 5) improves activity, possibly due to increased lipophilicity or a more favorable electronic profile.
Modification of the Methanol Moiety
The primary alcohol of the benzyl alcohol scaffold is a prime site for modification to explore interactions with the target protein and to alter physicochemical properties such as solubility and metabolic stability. Common modifications include:
-
Esterification and Etherification: Converting the alcohol to an ester or an ether can increase lipophilicity, which may enhance cell membrane permeability.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid introduces a hydrogen bond acceptor and potentially new interactions with the target.
-
Replacement with Amines: Substitution of the hydroxyl group with an amino group introduces a basic center, which can form salt bridges with acidic residues in the target protein.
Bioisosteric Replacement and Introduction of Heterocycles
In some cases, the phenyl ring itself can be replaced with a heterocycle to improve properties such as solubility, metabolic stability, or to introduce new hydrogen bonding interactions. For example, replacing a furan ring with a thiophene ring in one study led to a significant improvement in inhibitory activity.[3]
Furthermore, the benzyl alcohol moiety can be appended to a larger, more complex heterocyclic core to achieve high-affinity binding. This is a common strategy in drug design, where the substituted phenyl group explores a specific pocket of the target protein.
Comparative Analysis: Learning from Different Scaffolds
-
Phenyl Sulfonamide Derivatives: In a study on phenyl sulfonamide derivatives as modulators of pulmonary inflammatory response, the nature of the substituents on the phenyl ring was found to be crucial for anti-inflammatory activity.[4] This highlights the general importance of aromatic substitution patterns in modulating biological responses.
-
Benzyl-Substituted (S)-Phenylalanine Derivatives: A series of novel benzyl-substituted (S)-phenylalanine derivatives were synthesized as potent dipeptidyl peptidase 4 (DPP-4) inhibitors.[5] The SAR studies revealed that a 4-fluorobenzyl substitution was optimal for potent and selective inhibition.[5] This underscores the impact of specific halogen substitutions on potency and selectivity.
-
Benzyl Alcohol Derivatives as Antibacterial Agents: The antibacterial activity of benzyl alcohol derivatives was found to be dependent on the concentration and the specific substituents on the aromatic ring.[1] This demonstrates the broad applicability of SAR principles across different therapeutic areas.
Experimental Protocols: A Practical Guide to SAR Studies
To conduct a meaningful SAR study, robust and reproducible experimental protocols are essential. Below are representative protocols for the synthesis of a benzyl alcohol derivative and a common biological assay.
Synthesis of Substituted Benzyl Alcohol Derivatives
This protocol describes a general method for the reduction of a substituted benzoic acid to the corresponding benzyl alcohol.
Protocol 1: Synthesis of this compound
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF (1.1 eq) to the cooled solution with stirring. Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
In Vitro Biological Evaluation: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme.
Protocol 2: General Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
-
Reagent Preparation: Prepare stock solutions of the test compounds, the target enzyme (e.g., acetylcholinesterase), the substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well microplate, add the buffer, the enzyme solution, and varying concentrations of the test compounds (or vehicle control).
-
Pre-incubation: Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm for the DTNB reaction product) using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).[6]
Visualizing the SAR Workflow
A systematic approach is crucial for effective SAR studies. The following diagram illustrates a typical workflow.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
The following diagram illustrates the key modification points on the benzyl alcohol scaffold.
Sources
- 1. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Kinetic Analysis of (3-Chloro-5-methylphenyl)methanol Reactions
For Researchers, Scientists, and Drug Development Professionals
(3-Chloro-5-methylphenyl)methanol is a substituted benzyl alcohol of interest in organic synthesis and as a potential building block in the development of pharmaceutical compounds. Understanding the kinetics of its reactions is crucial for process optimization, mechanistic elucidation, and the development of novel synthetic methodologies. This guide will focus on two primary reaction types for which a wealth of comparative kinetic data exists for analogous benzyl alcohols: oxidation and esterification .
Section 1: Kinetic Analysis of the Oxidation of this compound
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic chemistry. A variety of oxidizing agents and catalytic systems can be employed, each with distinct kinetic profiles. This section will compare the kinetic analysis of the oxidation of this compound using two common methods: a chromium(VI)-based reagent and a catalytic aerobic oxidation system.
Comparative Oxidation Systems
-
Pyrazinium Dichromate (PzDC): A Cr(VI) reagent known for its use in oxidizing alcohols to aldehydes. The kinetics of benzyl alcohol oxidation by PzDC have been studied, and the mechanism is believed to involve the formation of a chromate ester intermediate.[1]
-
Catalytic Aerobic Oxidation: This "green" chemistry approach often utilizes a catalyst, such as a cobalt porphyrin complex, to facilitate the oxidation of alcohols with molecular oxygen. These reactions can follow Michaelis-Menten kinetics, indicating the formation of an enzyme-like substrate-catalyst complex.[2]
Experimental Protocol: Kinetic Analysis of Oxidation
The following protocol outlines the steps for a comparative kinetic study of the oxidation of this compound.
Objective: To determine the reaction order, rate constants, and activation parameters for the oxidation of this compound with PzDC and a catalytic aerobic system.
Materials:
-
This compound
-
Pyrazinium Dichromate (PzDC)
-
Cobalt Porphyrin catalyst
-
Dimethyl Sulfoxide (DMSO)
-
Solvent for aerobic oxidation (e.g., toluene)
-
Reaction vessel with temperature control and stirring
-
UV-Vis Spectrophotometer or Gas Chromatograph (GC) for monitoring reaction progress
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (DMSO for PzDC, toluene for aerobic oxidation).
-
Prepare a stock solution of the oxidant (PzDC) or a suspension of the catalyst in the respective solvent.
-
-
Kinetic Runs:
-
Initial Rates Method: To determine the order of the reaction with respect to each reactant, a series of experiments are performed where the concentration of one reactant is varied while the others are kept constant.
-
Set the reaction vessel to the desired temperature (e.g., 303 K).
-
Add the substrate solution and allow it to equilibrate.
-
Initiate the reaction by adding the oxidant or catalyst.
-
Monitor the disappearance of the reactant or the formation of the product at regular time intervals using an appropriate analytical technique (e.g., UV-Vis spectroscopy to monitor the change in absorbance of PzDC, or GC to measure the concentration of the aldehyde product).
-
The initial rate of the reaction is determined from the slope of the concentration versus time plot at the beginning of the reaction.
-
-
Data Analysis:
-
Plot the logarithm of the initial rate versus the logarithm of the concentration of the varied reactant. The slope of this plot will give the order of the reaction with respect to that reactant.
-
Once the reaction orders are determined, the rate constant (k) can be calculated from the rate law equation.
-
Repeat the kinetic runs at different temperatures (e.g., 313 K, 323 K) to determine the activation energy (Ea) and other activation parameters using the Arrhenius equation.
-
Visualization of Experimental Workflow
Caption: Workflow for the kinetic analysis of this compound oxidation.
Comparative Kinetic Data
The following table presents hypothetical but realistic comparative kinetic data for the oxidation of this compound, based on literature values for similar substituted benzyl alcohols.
| Parameter | Pyrazinium Dichromate (PzDC) | Catalytic Aerobic Oxidation |
| Rate Law | Rate = k[Substrate][PzDC] | Rate = (k_cat[Catalyst][Substrate]) / (K_m + [Substrate]) |
| Reaction Order (Substrate) | 1 | Varies (approaches 1 at low [S], 0 at high [S]) |
| Reaction Order (Oxidant) | 1 | Dependent on O₂ pressure and catalyst concentration |
| Typical Rate Constant (k) | ~10⁻³ L mol⁻¹ s⁻¹ at 303 K | k_cat ~10⁻² s⁻¹, K_m ~0.1 M |
| Activation Energy (Ea) | 50-70 kJ/mol | 30-50 kJ/mol |
| Mechanism | Formation of a chromate ester intermediate, followed by rate-determining hydride transfer.[1] | Michaelis-Menten type mechanism involving a catalyst-substrate complex.[2] |
Interpretation of Data: The lower activation energy for the catalytic aerobic oxidation suggests that this method is more energy-efficient. The Michaelis-Menten kinetics of the aerobic oxidation indicate a more complex mechanism involving a pre-equilibrium step, which can be saturated at high substrate concentrations.
Section 2: Kinetic Analysis of the Esterification of this compound
Esterification is a widely used reaction in organic synthesis. The kinetics of this reaction are influenced by the nature of the alcohol and the carboxylic acid, as well as the catalyst employed. This section will compare the kinetic analysis of the acid-catalyzed esterification of this compound with a common carboxylic acid, acetic acid.
Comparative Esterification Systems
-
Homogeneous Acid Catalysis (e.g., H₂SO₄): A traditional and effective method for esterification. The reaction is typically reversible, and the kinetics can be modeled using a pseudo-homogeneous model.[3]
-
Heterogeneous Acid Catalysis (e.g., Sulfonic Acid Mesoporous Solid): Offers advantages in terms of catalyst separation and reusability. The kinetics can be influenced by mass transfer limitations, although in some cases, these are negligible.[4][5]
Experimental Protocol: Kinetic Analysis of Esterification
Objective: To determine the rate constants and equilibrium constant for the esterification of this compound with acetic acid using both homogeneous and heterogeneous acid catalysts.
Materials:
-
This compound
-
Acetic Acid
-
Sulfuric Acid (H₂SO₄)
-
Sulfonic Acid Mesoporous Solid catalyst
-
Solvent (optional, e.g., toluene)
-
Reaction vessel with temperature control, stirring, and a condenser
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with known amounts of this compound, acetic acid, and solvent (if used).
-
Bring the mixture to the desired reaction temperature (e.g., 343 K).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known amount of the acid catalyst.
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots (e.g., by cooling and neutralizing the acid catalyst).
-
Analyze the composition of the aliquots using GC or HPLC to determine the concentrations of the reactants and products.
-
-
Data Analysis:
-
Plot the concentration of the reactants and products as a function of time.
-
Fit the experimental data to an appropriate kinetic model (e.g., a second-order reversible reaction model for homogeneous catalysis).
-
The forward and reverse rate constants (k₁ and k₋₁) can be determined from the best fit of the model to the data.
-
The equilibrium constant (K_eq) is calculated as the ratio of the forward to the reverse rate constant (K_eq = k₁/k₋₁).
-
For heterogeneous catalysis, the effect of catalyst loading and agitation speed should be investigated to assess potential mass transfer limitations.
-
Visualization of Reaction Pathway
Caption: Simplified mechanism of acid-catalyzed esterification.
Comparative Kinetic Data
The following table presents hypothetical but realistic comparative kinetic data for the esterification of this compound with acetic acid.
| Parameter | Homogeneous Catalysis (H₂SO₄) | Heterogeneous Catalysis (Solid Acid) |
| Kinetic Model | Second-order, reversible | Pseudo-homogeneous, second-order, reversible (assuming no mass transfer limitations) |
| Forward Rate Constant (k₁) | ~10⁻⁴ L mol⁻¹ s⁻¹ at 343 K | ~10⁻⁵ L g_cat⁻¹ mol⁻¹ s⁻¹ at 343 K |
| Reverse Rate Constant (k₋₁) | ~10⁻⁵ L mol⁻¹ s⁻¹ at 343 K | ~10⁻⁶ L g_cat⁻¹ mol⁻¹ s⁻¹ at 343 K |
| Equilibrium Constant (K_eq) | ~10 | ~10 |
| Activation Energy (Ea) | 40-60 kJ/mol.[4] | 50-80 kJ/mol.[5] |
| Key Considerations | Difficult catalyst separation and potential for side reactions. | Easy catalyst separation and reusability; potential for mass transfer limitations. |
Interpretation of Data: While homogeneous catalysis may exhibit a higher apparent rate constant, the advantages of heterogeneous catalysis in terms of process management are significant. The activation energies are comparable, suggesting similar temperature dependencies for the reaction rate.
Section 3: Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. For instance, in the kinetic analysis of oxidation, the consistency of the rate constants determined at different initial concentrations of reactants validates the determined reaction order. Similarly, for esterification, varying the catalyst loading and confirming that the rate is proportional provides evidence that the reaction is not limited by external mass transfer. The agreement of experimental data with established kinetic models, such as the Michaelis-Menten or second-order reversible models, further enhances the trustworthiness of the results.
Conclusion
This guide has provided a comparative framework for the kinetic analysis of the oxidation and esterification of this compound. By understanding the underlying principles and experimental considerations for different reaction systems, researchers can make informed decisions in designing and interpreting their kinetic studies. The provided protocols and comparative data serve as a valuable resource for optimizing reaction conditions, elucidating reaction mechanisms, and advancing the synthetic applications of this important chemical intermediate.
References
- Vasquez, V. R. Esterification Kinetics of Phosphotungstic Acid Loaded KIT-5 Catalyzed Biodiesel Production. Victor R Vasquez.
- Degirmenbasi, N., & Boz, N.
- Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. Chemical Engineering Science.
- Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource. MDPI.
- Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. The University of Manchester.
Sources
A Senior Application Scientist's Guide to the Definitive Structural Confirmation of (3-Chloro-5-methylphenyl)methanol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. (3-Chloro-5-methylphenyl)methanol, a substituted benzylic alcohol, presents a seemingly straightforward structure. However, its isomeric possibilities and the potential for unforeseen byproducts during synthesis necessitate a multi-faceted analytical approach to definitively confirm its molecular architecture. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, grounded in the principles of scientific integrity and field-proven insights.
The Imperative of Orthogonal Methodologies in Structural Elucidation
In the landscape of pharmaceutical development and chemical research, relying on a single analytical technique for structural confirmation is a precarious approach. Each method interrogates a molecule from a different physical perspective. By employing a suite of orthogonal techniques—those that measure different properties of the molecule—we construct a self-validating system of evidence. This guide will focus on the primary triad of spectroscopic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). We will also explore the utility of alternative techniques such as X-ray Crystallography and Ultraviolet-Visible (UV-Vis) Spectroscopy as complementary tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy stands as the most powerful technique for elucidating the precise structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides a quantitative map of the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.
Predicted ¹H NMR Spectral Data for this compound:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H | ~7.1-7.3 | Singlet/multiplet | 3H | The three aromatic protons are in slightly different electronic environments due to the substituents, leading to closely spaced signals in the aromatic region. |
| -CH₂ -OH | ~4.6 | Singlet | 2H | The benzylic protons are adjacent to an electron-withdrawing oxygen, shifting them downfield. With no adjacent protons, the signal is a singlet. |
| -CH₃ | ~2.3 | Singlet | 3H | The methyl group protons are attached to the aromatic ring and appear as a singlet in the upfield region. |
| -OH | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet. |
Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary slightly.[3][4]
¹³C NMR Spectroscopy: Delineating the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. Due to the substitution pattern of this compound, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.
Predicted ¹³C NMR Spectral Data for this compound:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -Cl | ~135 | The carbon atom directly bonded to the electronegative chlorine atom is significantly deshielded. |
| C -CH₂OH | ~142 | The ipso-carbon attached to the hydroxymethyl group is also downfield in the aromatic region. |
| C -CH₃ | ~139 | The carbon bearing the methyl group. |
| Ar-C H | ~125-130 | The three aromatic methine carbons will have distinct chemical shifts within the aromatic region. |
| -C H₂OH | ~64 | The benzylic carbon is shifted downfield due to the attached oxygen. |
| -C H₃ | ~21 | The methyl carbon signal appears in the upfield aliphatic region. |
Note: Predicted chemical shifts are based on computational models and analysis of similar structures.[3]
Experimental Protocol: High-Resolution ¹H and ¹³C NMR Analysis
This protocol outlines the steps for acquiring high-quality NMR data suitable for structural confirmation and purity assessment.[5]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample. The precise mass is crucial for potential future quantitative analysis (qNMR).[6]
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For quantitative purposes, it is advisable to perform the analysis in a non-spinning mode to avoid spinning sidebands.[7]
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for detecting low-level impurities.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants (if any) to assign the signals to the protons in the molecule.
-
Assign the signals in the ¹³C spectrum based on their chemical shifts and comparison with predicted values or spectral databases.
-
Caption: Decision tree for interpreting key functional groups from an FTIR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying components in a mixture.
For this compound (C₈H₉ClO), the molecular ion peak ([M]⁺) would be expected at m/z 156. A key diagnostic feature for chlorine-containing compounds is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should show a molecular ion peak at m/z 156 ([M]⁺) and an M+2 peak at m/z 158, with the M+2 peak having approximately one-third the intensity of the M peak.
Expected Fragmentation Pattern:
-
[M-H]⁺ (m/z 155): Loss of a hydrogen atom.
-
[M-OH]⁺ (m/z 139): Loss of the hydroxyl radical.
-
[M-CH₂OH]⁺ (m/z 125): Cleavage of the hydroxymethyl group.
-
Tropylium-like ions: Rearrangements common in benzylic systems.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
-
Instrumental Conditions:
-
GC: Use a capillary column appropriate for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
Oven Program: A temperature gradient is used to elute the compound from the column. A typical program might start at 50°C and ramp up to 250°C.
-
MS: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak. Confirm the molecular weight from the molecular ion peak and its isotopic pattern.
-
Compare the fragmentation pattern to expected fragmentation pathways and, if available, to a reference spectrum in a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library). [8][9]
-
Comparison with Alternative and Complementary Techniques
While NMR, FTIR, and MS form the core of structural elucidation, other techniques can provide valuable, often definitive, information.
| Technique | Principle | Application for this compound | Advantages | Limitations |
| Single Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms in the solid state. | Provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. | - The "gold standard" for absolute structure confirmation.- Provides precise 3D structural information. | - Requires a high-quality single crystal of sufficient size, which can be difficult and time-consuming to grow.- Does not provide information about the molecule in solution. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a molecule, corresponding to electronic transitions. | Can confirm the presence of the aromatic ring. The substitution pattern affects the absorption maxima. | - Simple, rapid, and can be used for quantitative analysis.- Sensitive to conjugated systems. | - Provides limited structural information; many different compounds can have similar UV-Vis spectra.- Not a primary tool for de novo structure elucidation of non-conjugated or simple aromatic systems. [10][11] |
A Self-Validating Conclusion
The definitive structural confirmation of this compound is achieved not by a single "best" method, but by the congruent and self-validating data from a suite of orthogonal techniques.
-
¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the atoms.
-
FTIR confirms the presence of key functional groups, particularly the hydroxyl group.
-
Mass Spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation, with the chlorine isotope pattern serving as a crucial diagnostic tool.
-
X-ray Crystallography , if a suitable crystal can be obtained, offers the ultimate, unambiguous proof of structure in the solid state.
By integrating the data from these techniques, a researcher can build an unassailable case for the structure of this compound, ensuring the integrity and reliability of their scientific findings.
References
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
-
Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 28-34. [Link]
-
El-Sayed, W. M., & El-Azhary, M. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17758. [Link]
-
Shimadzu. Qualitative Methods of GC/MS Analysis: Library Search. [Link]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
-
Sim, G., & Williamson, R. T. (2017). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 80(3), 779-787. [Link]
-
Stein, S. E. (2012). New Library-Based Methods for Nontargeted Compound Identification by GC-EI-MS. Journal of The American Society for Mass Spectrometry, 23(1), 1-13. [Link]
-
Anjos, O., et al. (2016). FTIR–ATR spectroscopy applied to quality control of grape-derived spirits. Food Chemistry, 205, 28-35. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11857. [Link]
-
MDPI. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
Al-kial, R. A., & Al-shdefat, R. (2020). Development and Validation of an analytical method for the determination of Ofloxacin and Benzyl alcohol in a Pharmaceutical mixture. Research Journal of Pharmacy and Technology, 13(10), 4645-4650. [Link]
- Google Patents.
-
ResearchGate. Benzyl alcohol conformations. [Link]
-
Nelson Labs. Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry. [Link]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
AIP Publishing. Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. [Link]
-
RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
Stein, S. E. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. Analytical Chemistry, 84(17), 7274-7282. [Link]
-
Microbe Notes. (2023). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. [Link]
-
US Pharmacopeia. Benzyl Alcohol. [Link]
-
AIST. Spectral Data Base for Organic Compounds (SDBS). [Link]
-
Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]
-
Wikipedia. Buckminsterfullerene. [Link]
-
ResearchGate. UV–Vis spectrum of Benzyl alcohol adsorption. [Link]
-
AMDIS. An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. [Link]
-
University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
- Google Patents.
-
ResearchGate. Comparison between Mid-Infrared (ATR-FTIR) Spectroscopy and Official Analysis Methods for Determination of the Concentrations of Alcohol, SO2, and Total Acids in Wine. [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
Microbe Notes. (2023). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. [Link]
-
SUDMED MS. Spectral Database for Organic Compounds, SDBS. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]
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- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Qualitative Methods of GC/MS Analysis:Library Search : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. technologynetworks.com [technologynetworks.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of (3-Chloro-5-methylphenyl)methanol: A Comparative Methodological Review
For researchers, scientists, and drug development professionals engaged in pathways involving (3-Chloro-5-methylphenyl)methanol, establishing a robust, accurate, and precise analytical method for its quantification is a foundational requirement. This compound, a substituted aromatic alcohol, may serve as a key starting material, intermediate, or potential impurity in various synthetic processes. Its accurate measurement is critical for process optimization, quality control, and regulatory compliance.
This guide provides an in-depth comparison of the two most viable analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As no standardized, compendial method currently exists for this compound, this document serves as a practical, experience-driven framework for method development, validation, and selection. We will explore the causality behind experimental choices and present the necessary data to support a logical and scientifically sound decision-making process.
Physicochemical Properties of this compound
Before developing a separation method, understanding the analyte's properties is paramount.
-
Structure: C₈H₉ClO
-
Molar Mass: 156.61 g/mol (extrapolated from similar structures)
-
Solubility: Expected to be soluble in common organic solvents like methanol, ethanol, and acetonitrile, with limited solubility in water.
-
Volatility: As a benzyl alcohol derivative, it possesses sufficient volatility for GC analysis, particularly at elevated temperatures.
-
Chromophore: The substituted benzene ring provides a strong chromophore, making it an excellent candidate for UV-Vis detection in HPLC.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds. For this compound, a Reverse-Phase (RP-HPLC) approach is the most logical starting point, leveraging the compound's moderate polarity.
Causality of Method Design
The choice of a C18 stationary phase is based on its hydrophobic nature, which will effectively retain the non-polar phenyl ring of the analyte. The mobile phase, a mixture of acetonitrile (or methanol) and water, allows for the precise tuning of elution strength. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier, such as formic acid, is incorporated to suppress the potential ionization of the hydroxyl group, ensuring a single, sharp peak shape. UV detection is selected due to the inherent UV absorbance of the phenyl ring.
Detailed Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic Acid (0.1%)
-
Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance determined by DAD scan).
-
Run Time: 10 minutes.
Workflow for HPLC Method Development
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Given its volatility, Gas Chromatography is another powerful technique for the quantification of this compound. GC offers high resolution and sensitivity, particularly with a Flame Ionization Detector (FID), which provides a near-universal response to organic compounds.
Causality of Method Design
GC is inherently suited for volatile and thermally stable compounds.[1][2] A key advantage of GC-FID is its high sensitivity to hydrocarbons and its robustness. The choice of a mid-polarity column (e.g., a 5% phenyl-polysiloxane) provides a good balance of interactions to resolve the analyte from potential impurities. The temperature gradient program is designed to ensure the analyte elutes with a good peak shape in a reasonable time, while also separating it from more or less volatile components. Split injection is used to prevent column overloading with concentrated samples.
Detailed Experimental Protocol: GC-FID
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Sample Preparation:
-
Methanol (GC grade) or another suitable solvent like Dichloromethane.
-
Carrier Gas: Helium or Hydrogen.
-
FID Gases: Hydrogen and compressed air.
-
Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Serially dilute to create calibration standards (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to a target concentration within the calibration range.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature (FID): 300 °C
Workflow for GC Method Development
Caption: Workflow for the GC-FID analysis of this compound.
Performance Comparison and Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose. The following table compares the expected performance of the proposed HPLC and GC methods based on typical validation parameters for similar small molecules.[3][4][5]
| Validation Parameter | HPLC-UV | GC-FID | Justification & Causality |
| Linearity (R²) | > 0.999 | > 0.999 | Both detectors are known for their wide linear dynamic range.[4] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | FID is generally more sensitive to hydrocarbons than UV detection for compounds without a maximal chromophore. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Directly related to LOD, GC-FID is expected to quantify lower concentrations. |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% | Both methods, when properly developed, should yield high accuracy.[4][5] |
| Precision (%RSD) | < 2.0% | < 2.0% | Modern instrumentation for both techniques provides excellent repeatability.[5] |
| Analysis Time | ~10 minutes | ~15 minutes | The GC method includes a temperature ramp and hold, typically resulting in a slightly longer run time. |
| Sample Throughput | Higher | Lower | HPLC generally has shorter cycle times (injection-to-injection) and requires less thermal equilibration. |
| Solvent Consumption | Higher | Lower | HPLC uses a continuous flow of milliliters of solvent per minute, whereas GC primarily uses carrier gas. |
| Selectivity | High | Very High | The high efficiency of capillary GC columns often provides superior resolution of closely related impurities. |
Expert Recommendations: Which Method to Choose?
The selection between HPLC-UV and GC-FID is not merely a matter of performance but is driven by the specific analytical challenge and laboratory context.
-
Choose HPLC-UV when:
-
The analyte is part of a complex mixture containing non-volatile components. HPLC is superior for "dirty" matrices as non-volatile substances remain on the column and can be washed off.
-
High sample throughput is a primary concern.
-
The sample is thermally labile or prone to degradation at high temperatures.
-
Simultaneous analysis of polar and non-polar compounds is required.
-
-
Choose GC-FID when:
-
The highest sensitivity is required for trace-level quantification.
-
The sample matrix is relatively clean and contains other volatile components.
-
Analysis of potential volatile impurities, isomers, or regioisomers is critical, as GC capillary columns offer exceptional resolving power.[1]
-
Reducing solvent purchase and disposal costs is a priority.
-
In a drug development setting, it is often prudent to develop both methods. An HPLC method may be used for routine quality control of the final product, while a GC method could be invaluable for analyzing starting materials or for identifying volatile impurities generated during synthesis. This orthogonal approach provides a more complete analytical picture and a self-validating system for ensuring product quality.
References
-
Lirias. (2022, July 10). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ioniza. Retrieved from [Link]
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
-
Quick Company. Process For The Preparation Of 3 Chloroiminodibenzyl. Retrieved from [Link]
-
ResearchGate. (2011). Validation of a gas chromatographic method for methanol determination. Retrieved from [Link]
-
UNCW Institutional Repository. Analysis of methanol, ethanol and propanol in aqueous environmental matrices. Retrieved from [Link]
-
Sociedade Brasileira de Química. (2019, December 12). Determination of Methanol in Gasoline and Ethanol Fuels by High-Performance Liquid Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2026, January 22). Kiran Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2399-2405. Retrieved from [Link]
-
Revista UPR. Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns 1. Retrieved from [Link]
-
PubChem - NIH. 3-Chloro-5-methylphenol | C7H7ClO | CID 14854. Retrieved from [Link]
-
ARC Journals. Head Space Gas Chromatography Analysis of Residual Solvents in Temozolomide by Using Zb-624 Column. Retrieved from [Link]
-
CDC. (1998, January 15). METHANOL 2000. Retrieved from [Link]
-
Farmacia Journal. validation of a gas chromatographic method for methanol determination. Retrieved from [Link]
-
European Patent Office. (2004, January 22). Process for preparing 3-chloro-5-nitrotoluene - EP 1443040 A1. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
